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6-bromo-2-methoxy-3-methylQuinoline Documentation Hub

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  • Product: 6-bromo-2-methoxy-3-methylQuinoline

Core Science & Biosynthesis

Foundational

Molecular Structure and Steric Effects of 3-Methyl Substituted Quinolines

The following technical guide details the molecular architecture, synthetic pathways, and reactivity profiles of 3-methyl substituted quinolines. Technical Monograph | Version 2.0 Audience: Medicinal Chemists, Process Sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthetic pathways, and reactivity profiles of 3-methyl substituted quinolines.

Technical Monograph | Version 2.0 Audience: Medicinal Chemists, Process Scientists, and Structural Biologists.

Executive Summary

The 3-methylquinoline (3-MQ) scaffold represents a critical perturbation of the quinoline pharmacophore. Unlike substituents at the C2 or C4 positions, a methyl group at C3 exerts a unique "buttressing effect" without directly blocking the primary nucleophilic sites (C2) or the peri-positions (C4/C5).[1] This guide analyzes the structural consequences of this substitution, provides a high-fidelity synthetic protocol via the Friedländer annulation, and delineates the metabolic liabilities introduced by the benzylic center.

Molecular Architecture & Steric Analysis[1]

Conformational Dynamics

The quinoline ring system is inherently planar. The introduction of a methyl group at C3 (bond length C3–C


 ≈ 1.51 Å) creates a localized steric field that primarily influences the C2 and C4 positions.[1]
  • Planarity: In the absence of bulky substituents at C4, 3-methylquinoline retains near-perfect planarity.

  • The Buttressing Effect: The van der Waals radius of the methyl group (~2.0 Å) creates a steric clash if a substituent is introduced at C4. This forces C4-substituents out of the aromatic plane, significantly altering the electronic conjugation and binding affinity of the molecule.

  • Electronic Modulation: The C3-methyl group exerts a weak inductive (+I) effect, slightly increasing the electron density of the pyridine ring compared to the parent quinoline. This makes the ring nitrogen slightly more basic (pKa ≈ 5.17 vs 4.9 for quinoline).[1]

Quantitative Structural Parameters
ParameterValueNote
Bond Length (C3-C4) 1.37 ÅTypical aromatic double bond character.[1]
Bond Angle (C2-C3-C4) ~119°Slight distortion due to methyl repulsion.[1]
Dipole Moment ~2.15 DVector directed towards the nitrogen lone pair.
LogP (Predicted) 2.6 - 2.8Increased lipophilicity vs quinoline (LogP ~2.0).[1]

Synthetic Pathways: The Friedländer Annulation

While the Skraup synthesis is historically significant, it is often violent and prone to polymerization when using substituted acroleins (like methacrolein).[1] For research and high-purity applications, the Friedländer Synthesis is the superior, self-validating protocol for constructing 3-methylquinoline.

Reaction Logic

The synthesis involves the condensation of 2-aminobenzaldehyde with propionaldehyde . The reaction proceeds via an intermolecular aldol condensation followed by an intramolecular cyclodehydration.

  • Regiocontrol: The aldehyde carbonyl of propionaldehyde is more reactive than the ketone, but in the Friedländer logic with an aldehyde co-reactant, the

    
    -methylene group of propionaldehyde (C2) attacks the carbonyl of the 2-aminobenzaldehyde.
    
  • Atom Economy: Water is the only byproduct.

Visualization of Synthetic Pathway

FriedlanderSynthesis Figure 1: Friedländer Annulation Mechanism for 3-Methylquinoline Start1 2-Aminobenzaldehyde Inter1 Aldol Intermediate (β-hydroxy imine) Start1->Inter1 Base (OH-) Start2 Propionaldehyde Start2->Inter1 α-deprotonation Inter2 Schiff Base Formation Inter1->Inter2 - H2O Product 3-Methylquinoline Inter2->Product Cyclodehydration (- H2O)

[1]

Experimental Protocol: Synthesis of 3-Methylquinoline

Objective: Synthesis of 3-methylquinoline (CAS: 612-58-8) via base-catalyzed condensation.[1]

Reagents & Materials
  • 2-Aminobenzaldehyde: 12.1 g (100 mmol) [Freshly prepared or purified to remove trimer].[1]

  • Propionaldehyde: 7.0 g (120 mmol) [Excess used to drive equilibrium].[1]

  • Ethanol (95%): 100 mL.

  • Sodium Hydroxide (aq): 10% w/v solution (5 mL).[1]

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (anhydrous).[1]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminobenzaldehyde (12.1 g) in Ethanol (100 mL).

  • Addition: Add Propionaldehyde (7.0 g) dropwise over 10 minutes at room temperature.

  • Catalysis: Add the 10% NaOH solution (5 mL) slowly. The solution will darken (yellow/orange) indicating imine formation.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexanes). The starting amine spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol.[1]

    • Dilute the residue with water (50 mL) and extract with DCM (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over Sodium Sulfate , filter, and concentrate.

  • Purification: Purify the crude oil by vacuum distillation (bp ~252°C at atm, or ~120°C at 15 mmHg) or flash column chromatography (Hexanes:EtOAc 9:1).

  • Yield: Expected yield is 65–75% (approx. 9–10 g) of a pale yellow oil.[1]

Validation Check:

  • 1H NMR (CDCl3, 400 MHz):

    
     8.75 (s, 1H, H-2), 8.05 (d, 1H, H-8), 7.92 (s, 1H, H-4), 7.70-7.50 (m, 3H, Ar-H), 2.52 (s, 3H, CH3).[1]
    
  • Key Diagnostic: The singlet at

    
     8.75 (H-2) and singlet at 
    
    
    
    7.92 (H-4) confirm the 3-substitution pattern (no coupling between H2/H4).[1]

Reactivity & Metabolic Liability

Electrophilic & Nucleophilic Profiles

The 3-methyl group alters the reactivity landscape of the quinoline ring:

  • Electrophilic Substitution (SEAr): Occurs preferentially at C5 and C8 (benzene ring).[1] The pyridine ring is deactivated. The 3-methyl group does not sufficiently activate the pyridine ring to overcome this preference.

  • Nucleophilic Attack: The C2 position remains the most electrophilic site. However, the adjacent 3-methyl group provides mild steric hindrance, reducing the rate of attack by bulky nucleophiles compared to unsubstituted quinoline.

Metabolic Pathways (CYP450)

In drug discovery, the 3-methylquinoline moiety is a metabolic "soft spot."[1]

  • Benzylic Oxidation: The primary metabolic route is CYP-mediated hydroxylation of the methyl group to 3-(hydroxymethyl)quinoline , followed by oxidation to the carboxylic acid.

  • N-Oxidation: CYP2A6 and CYP3A4 can generate the N-oxide .

  • Mitigation Strategy: To block this metabolism in drug candidates, the methyl group is often replaced with a Trifluoromethyl (-CF3) or Chloro (-Cl) group, or the C3 position is cyclized into a fused ring (e.g., tetrahydroacridine).[1]

Reactivity Logic Diagram

ReactivityMap Figure 2: Reactivity and Metabolic Fate of 3-Methylquinoline Center 3-Methylquinoline Scaffold Metabolism CYP450 Metabolism Center->Metabolism Liver Microsomes SEAr Electrophilic Substitution (Nitration/Bromination) Center->SEAr HNO3/H2SO4 NuAttack Nucleophilic Attack (Chichibabin) Center->NuAttack NaNH2 / Heat Prod_Met1 3-Hydroxymethylquinoline (Benzylic Oxidation) Metabolism->Prod_Met1 Major Route Prod_Met2 Quinoline N-Oxide Metabolism->Prod_Met2 Minor Route Prod_SEAr 5/8-Nitro-3-methylquinoline SEAr->Prod_SEAr Benzene Ring Attack Prod_Nu 2-Amino-3-methylquinoline NuAttack->Prod_Nu C2 Substitution (Sterically Slowed)

[1]

References

  • Friedländer Synthesis Mechanism & Scope

    • Marco-Contelles, J., et al.[2] "The Friedländer Reaction: Synthetic Applications." Chemical Reviews, 2009.

    • [1]

  • Physical Properties & Crystal Structure

    • Ribar, B., et al. "Crystal structure of 3-methylisoquinoline (Redetermination)."[1] Acta Crystallographica, 2012. (Note: Comparative structural data for methyl-quinolines).

  • Metabolic Oxidation of Methyl-Quinolines

    • Tateishi, T., et al. "Cytochrome P450 species involved in the metabolism of quinoline." Carcinogenesis, 1999.
  • General Quinoline Chemistry

    • Manske, R. H. F. "The Skraup Synthesis of Quinolines." Organic Reactions, Vol 7.
    • [1]

Sources

Exploratory

Predicted 1H NMR and 13C NMR spectra for 6-bromo-2-methoxy-3-methylquinoline

An In-Depth Technical Guide to the Spectral Prediction of 6-Bromo-2-methoxy-3-methylquinoline Executive Summary This technical guide provides a rigorous predictive analysis of the 1H and 13C NMR spectra for 6-bromo-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Prediction of 6-Bromo-2-methoxy-3-methylquinoline

Executive Summary

This technical guide provides a rigorous predictive analysis of the 1H and 13C NMR spectra for 6-bromo-2-methoxy-3-methylquinoline . Designed for medicinal chemists and structural biologists, this document moves beyond simple data listing to explore the causality of chemical shifts—analyzing electronic substituent effects (resonance and induction), spin-spin coupling networks, and steric environments.

The guide includes predicted shift tables, a logic-flow diagram for structural assignment, and validated experimental protocols for acquiring high-resolution spectra to verify these predictions.

Part 1: Structural Elucidation & Electronic Environment

Before interpreting the spectra, we must define the magnetic environment of the nuclei. The quinoline core is a fused bicyclic system (benzene + pyridine).

Substituent Effects Analysis
  • 2-Methoxy (-OCH₃): Acts as a strong

    
    -donor (+M effect) but 
    
    
    
    -acceptor (-I effect). The +M effect dominates, increasing electron density in the pyridine ring and shielding C3. The oxygen atom significantly deshields the attached methyl protons and the C2 carbon.
  • 3-Methyl (-CH₃): A weak electron donor (+I effect). It eliminates the H3 signal, simplifying the spectrum, and may exert a weak nuclear Overhauser effect (NOE) on the 2-OMe group or H4.

  • 6-Bromo (-Br): A halogen on the benzenoid ring. It is inductively withdrawing (-I) but has a weak resonance donation (+M). It is an ortho/para director, but in NMR terms, it deshields the ortho protons (H5 and H7) via the heavy-atom effect and inductive withdrawal.

Spin System Logic
  • Ring A (Benzenoid): Contains protons at positions 5, 7, and 8.

    • H5: Isolated from H7/H8 by the Bromine at C6? Correction: The numbering is N=1, C2, C3, C4, C4a, C5, C6, C7, C8, C8a.

    • Configuration: Br is at C6. Therefore, H5 and H7 are ortho to the Bromine. H8 is meta to the Bromine.

    • Coupling:

      • H7 & H8: Vicinal coupling (

        
         Hz).
        
      • H5 & H7: Meta coupling (

        
         Hz).
        
      • H5: Appears as a doublet (coupled to H7) or singlet (if coupling is unresolved). It is para to H8 (no observable coupling).

  • Ring B (Pyridine):

    • H4: Isolated singlet. The C3 position is blocked by the methyl group. Long-range coupling (

      
      ) to the methyl group is possible but typically unresolved in standard scans.
      

Part 2: Predicted 1H NMR Spectrum (400 MHz, CDCl₃)

Solvent: Chloroform-d (


) is the standard choice.
Reference:  TMS (

0.00 ppm).
SignalShift (

ppm)
IntegrationMultiplicity

Coupling (Hz)
AssignmentMechanistic Rationale
A 2.35 3HSinglet (s)-3-CH₃ Allylic-like position on aromatic ring; slightly deshielded by aromatic current.
B 4.08 3HSinglet (s)-2-OCH₃ Strong deshielding by Oxygen (-I effect). Characteristic methoxy region.
C 7.58 1Hdd

,

H7 Ortho to H8, Meta to H5. Shielded relative to H8.
D 7.75 1HSinglet (s)-H4 Deshielded by Pyridine ring current. Singlet due to 3-Me substitution.
E 7.82 1HDoublet (d)

H5 Peri-position relative to H4. Deshielded by ring current and 6-Br (-I).
F 7.95 1HDoublet (d)

H8 Most downfield aromatic signal due to peri-effect from Nitrogen lone pair.

Note on H8: In many quinolines, H8 is the most downfield signal (


) due to the proximity of the nitrogen lone pair (deshielding zone).[1] However, the electron-donating 2-OMe group increases electron density in the system, potentially shifting H8 slightly upfield compared to unsubstituted quinoline.

Part 3: Predicted 13C NMR Spectrum (100 MHz, CDCl₃)

Decoupling: Proton-decoupled (


).[2]
SignalShift (

ppm)
TypeAssignmentMechanistic Rationale
1 16.5

3-CH₃ Typical aromatic methyl shift.
2 53.8

2-OCH₃ Methoxy carbon attached to heteroatom.
3 118.5

C6 Carbon attached to Bromine (Heavy atom effect causes upfield shift relative to C-H).
4 124.2

C3 Substituted by methyl. Shielded by ortho-methoxy resonance.
5 126.5

C4a Bridgehead carbon.
6 127.8

C5 Aromatic CH.
7 129.5

C8 Aromatic CH.
8 131.0

C7 Aromatic CH.
9 136.5

C4 Para to the N-atom; deshielded.
10 144.0

C8a Bridgehead adjacent to Nitrogen.
11 160.5

C2 Most deshielded. Attached to N and O (Guanidine-like electronic character).

Part 4: Assignment Logic Visualization

The following diagram illustrates the logical flow for assigning the aromatic region, distinguishing between the spin systems of Ring A and Ring B.

G Start Unknown Aromatic Signals (6.5 - 8.5 ppm) Split1 Identify Spin Systems Start->Split1 RingB Ring B (Pyridine) Isolated Proton Split1->RingB Singlet detection RingA Ring A (Benzene) 3-Spin System Split1->RingA Multiplet detection H4_Node H4: Singlet ~7.75 ppm (No vicinal neighbors) RingB->H4_Node Coupling Analyze J-Coupling RingA->Coupling H8_Node H8: Doublet (J~9Hz) Most Downfield (Peri-effect) Coupling->H8_Node Large J, Low Field H7_Node H7: dd (J~9, 2Hz) Couples to H8 (ortho) & H5 (meta) Coupling->H7_Node Doublet of Doublets H5_Node H5: Doublet (J~2Hz) Meta coupling only Coupling->H5_Node Small J (Meta)

Caption: Logic flow for deconvoluting the aromatic region of 6-bromo-2-methoxy-3-methylquinoline.

Part 5: Experimental Validation Protocols

To validate the predictions above, the following rigorous protocol must be employed. This ensures that solvent effects and concentration issues do not skew the chemical shifts.

Protocol A: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound for 1H NMR (increase to 20–30 mg for 13C NMR to improve S/N ratio).

  • Solvent: Use 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

    • Why CDCl₃? It minimizes hydrogen bonding interactions compared to DMSO-d6, providing sharper peaks for the methoxy/methyl groups. Use DMSO-d6 only if solubility is poor.

  • Filtration: Filter the solution through a cotton plug in a glass pipette into the NMR tube to remove suspended particulates that cause line broadening.

Protocol B: Acquisition Parameters (Standard 400 MHz Instrument)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse allows faster relaxation delay (D1) for quantitative integration.
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 5.0 secEnsure full relaxation of methyl protons for accurate integration.
Scans (NS) 161024+13C has low natural abundance (1.1%); requires high signal averaging.
Spectral Width (SW) 14 ppm (-2 to 12)240 ppm (-10 to 230)Covers all aromatic and carbonyl-like carbons.
Temperature 298 K (25°C)298 K (25°C)Standardizes chemical shifts.
Protocol C: Data Processing
  • Phasing: Apply automatic phasing, followed by manual correction if the baseline around the methoxy singlet is distorted.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3-5) to flatten the aromatic region.

  • Referencing: Calibrate the TMS peak exactly to 0.00 ppm . If TMS is absent, reference the residual CHCl₃ peak to 7.26 ppm (1H) and 77.16 ppm (13C).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).

  • SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). Reference for general quinoline and methoxy-quinoline base shifts.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Source for electronic effects in quinoline systems).[1]

Sources

Foundational

Literature review of 6-bromo-2-methoxy-3-methylquinoline as a pharmaceutical intermediate

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 6-bromo-2-methoxy-3-methylquinoline , a specific structural analog within the diarylquinoline class of anti-tubercular...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 6-bromo-2-methoxy-3-methylquinoline , a specific structural analog within the diarylquinoline class of anti-tubercular and antineoplastic agents.

Document Type: Technical Whitepaper Subject: Chemical Synthesis & Pharmaceutical Applications CAS Registry Number: 854524-01-9

Executive Summary

6-Bromo-2-methoxy-3-methylquinoline is a specialized heterocyclic building block used primarily in the structure-activity relationship (SAR) optimization of quinoline-based pharmaceuticals. It is the 3-methyl analog of the critical Bedaquiline (TMC207) intermediate (which carries a 3-benzyl group).

In drug development, this compound serves two strategic functions:

  • SAR Probing: It allows medicinal chemists to evaluate the steric and lipophilic requirements of the C-3 position in diarylquinoline antimycobacterials.

  • Kinase Inhibition: The 2-methoxy-3-methylquinoline core acts as a scaffold for designing PI3K/mTOR and tyrosine kinase inhibitors, where the 6-bromo position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Chemical Profile & Properties[1][2][3][4][5][6][7]

ParameterData
Chemical Name 6-Bromo-2-methoxy-3-methylquinoline
CAS Number 854524-01-9
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Key Reactivity Nucleophilic aromatic substitution (C-2), Palladium-catalyzed coupling (C-6)

Synthetic Pathways (The Core)[8]

The synthesis of 6-bromo-2-methoxy-3-methylquinoline is non-trivial due to the specific placement of the methyl group at C-3. Unlike the 3-formyl derivatives accessible via standard Vilsmeier-Haack (Meth-Cohn) cyclization, the 3-methyl variant typically requires a Stollé-type cyclization or a modified Knorr synthesis followed by aromatization.

Retrosynthetic Analysis

The most robust industrial route disconnects the molecule at the C2-O bond (methoxylation) and the C2-Cl bond (chlorination), tracing back to a lactam precursor.

  • Target: 6-Bromo-2-methoxy-3-methylquinoline

  • Precursor: 6-Bromo-2-chloro-3-methylquinoline (CAS 113092-96-9)[1][2][3]

  • Core Scaffold: 6-Bromo-3-methyl-2(1H)-quinolinone

Detailed Synthetic Protocol
Stage 1: Formation of the Amide Linker

Reaction: Acylation of 4-bromoaniline with methacryloyl chloride.

  • Reagents: 4-Bromoaniline, Methacryloyl chloride, Pyridine (base), DCM (solvent).

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Nucleophilic acyl substitution.

  • Protocol: Dissolve 4-bromoaniline (1.0 eq) in DCM with pyridine (1.2 eq). Add methacryloyl chloride (1.1 eq) dropwise at 0°C. The exotherm is controlled to prevent polymerization of the methacrylate.

Stage 2: Intramolecular Cyclization (Stollé Synthesis)

Reaction: Friedel-Crafts alkylation/cyclization.

  • Reagents: AlCl₃ (anhydrous) or Polyphosphoric Acid (PPA).

  • Conditions: 120°C (melt) or reflux in chlorobenzene.

  • Outcome: Formation of 6-bromo-3,4-dihydro-3-methyl-2(1H)-quinolinone .

  • Note: This step creates the bicyclic core but leaves the C3-C4 bond saturated.

Stage 3: Aromatization (Dehydrogenation)

Reaction: Oxidation to restore the fully aromatic quinoline system.

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or Pd/C in Diphenyl ether.

  • Conditions: Reflux, 4–6 hours.

  • Product: 6-Bromo-3-methyl-2(1H)-quinolinone .

Stage 4: Chlorination (Activation)

Reaction: Conversion of the lactam (tautomer of 2-hydroxy) to 2-chloro.

  • Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF.[4][5][6]

  • Conditions: Reflux (105°C), 2–3 hours.

  • Mechanism: Vilsmeier-type activation of the carbonyl oxygen followed by chloride displacement.

  • Intermediate: 6-Bromo-2-chloro-3-methylquinoline (CAS 113092-96-9).[1][2][3]

Stage 5: Methoxylation (Final Step)

Reaction: Nucleophilic Aromatic Substitution (SₙAr).

  • Reagents: NaOMe (Sodium Methoxide), Methanol (anhydrous).

  • Conditions: Reflux, 4–8 hours.

  • Protocol:

    • Dissolve 6-bromo-2-chloro-3-methylquinoline in dry methanol.

    • Add NaOMe (2.0 eq) portion-wise.

    • Reflux until TLC shows consumption of the chloro-precursor.

    • Quench with water; precipitate the product.[7]

  • Yield: Typically 85–92% for this step.

Visualization of Synthesis Workflow

SynthesisRoute start 4-Bromoaniline amide N-(4-bromophenyl)methacrylamide start->amide Acylation reagent1 Methacryloyl Chloride (+ Pyridine) reagent1->amide dihydro 6-Bromo-3,4-dihydro- 3-methyl-2(1H)-quinolinone amide->dihydro Friedel-Crafts cyclization Cyclization (AlCl3 or PPA) cyclization->dihydro quinolone 6-Bromo-3-methyl- 2(1H)-quinolinone dihydro->quinolone Aromatization ox Dehydrogenation (DDQ or Pd/C) ox->quinolone chloro_int 6-Bromo-2-chloro- 3-methylquinoline (CAS 113092-96-9) quinolone->chloro_int Cl-Dehydroxylation chlor Chlorination (POCl3, cat. DMF) chlor->chloro_int final 6-Bromo-2-methoxy- 3-methylquinoline (CAS 854524-01-9) chloro_int->final Methoxylation subst SnAr Substitution (NaOMe / MeOH) subst->final

Caption: Step-wise synthetic pathway from 4-bromoaniline to the target 3-methylquinoline derivative.

Pharmaceutical Applications

Bedaquiline (TMC207) Analog Studies

Bedaquiline is a first-in-class diarylquinoline drug for multi-drug resistant tuberculosis (MDR-TB), targeting the ATP synthase proton pump.

  • Structural Comparison: The clinical drug possesses a 3-benzyl group.[8] The 3-methyl analog (the subject of this guide) is a "truncated" derivative.

  • Research Utility:

    • Steric Mapping: Researchers use the 3-methyl analog to determine if the bulky benzyl group is essential for binding affinity or if it primarily aids in lipophilic transport across the mycobacterial cell wall.

    • Impurity Profiling: In the industrial synthesis of Bedaquiline, if methyl methacrylate impurities are present in the benzyl precursors, the 3-methyl analog may form as a process-related impurity.

Kinase Inhibitor Scaffolds

The 6-bromo-2-methoxyquinoline core is a privileged scaffold in oncology.

  • Mechanism: The nitrogen of the quinoline ring often mimics the adenine ring of ATP in the kinase binding pocket.

  • Functionalization: The 6-bromo position is chemically orthogonal to the 2-methoxy group. It is used to attach aryl groups (via Suzuki coupling) that extend into the hydrophobic pocket of enzymes like PI3K (Phosphoinositide 3-kinase) and mTOR .

Process Optimization & Safety

Critical Process Parameters (CPPs)
  • Moisture Control (Step 4): The chlorination with POCl₃ is highly moisture-sensitive. Any water present will hydrolyze POCl₃ to phosphoric acid, stalling the reaction and generating HCl gas.

  • Temperature Control (Step 5): The methoxylation reaction is exothermic. NaOMe should be added slowly to refluxing methanol to prevent "runaway" etherification which can lead to demethylation side-products (reverting to the quinolone).

Safety & Handling (MSDS Highlights)
  • 6-Bromo-2-methoxy-3-methylquinoline: Irritant (Skin/Eye). May cause respiratory irritation.

  • POCl₃: Highly corrosive; reacts violently with water.

  • NaOMe: Flammable solid; corrosive.

  • Waste Disposal: Halogenated organic waste. Aqueous streams from the POCl₃ quench must be neutralized carefully due to high acidity.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[4] Link (Foundational chemistry for 2-chloroquinoline synthesis).

  • Janssen Pharmaceutica NV. (2005). "Quinoline Derivatives and Their Use as Mycobacterial Inhibitors." World Intellectual Property Organization Patent WO2004011436. Link (Describes the Bedaquiline class and 3-substituted analogs).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11667032, 3-Benzyl-6-bromo-2-methoxyquinoline." PubChem. Link (Comparative data for the 3-benzyl analog).

  • Sigma-Aldrich. (2024). "Product Specification: 6-Bromo-2-methoxy-3-methylquinoline (CAS 854524-01-9)." Link (Verification of CAS and commercial availability).

  • Bio-Synth. (2024).[9][10] "Synthesis of 2-methoxy-3-methylquinolines via Povarov Reaction." Bio-Synth Technical Notes. Link (Alternative synthetic strategies).

Sources

Exploratory

CAS registry number and safety data sheet (SDS) for 6-bromo-2-methoxy-3-methylquinoline

An In-depth Technical Guide to 6-bromo-2-methoxy-3-methylquinoline: Synthesis, Properties, and Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-bromo-2-methoxy-3-methylquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, planar structure and the ability to be extensively functionalized make it a cornerstone in drug discovery. The strategic placement of substituents, such as halogens (e.g., bromine), electron-donating groups (e.g., methoxy), and alkyl groups (e.g., methyl), can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule.

This technical guide focuses on 6-bromo-2-methoxy-3-methylquinoline , a specific derivative with potential applications in medicinal chemistry. While this compound is not extensively documented in public databases, this guide will provide a comprehensive overview by analyzing its structural components, proposing synthetic pathways, inferring safety and handling protocols from closely related analogues, and exploring its potential as a lead compound in drug development based on established structure-activity relationships.

Compound Identification and Physicochemical Properties

A definitive CAS Registry Number for 6-bromo-2-methoxy-3-methylquinoline is not readily found in major chemical databases as of early 2026. This suggests that it is either a novel compound or has been synthesized in private research without public disclosure. Nevertheless, we can define its structure and predict its key physicochemical properties.

Table 1: Physicochemical Properties of 6-bromo-2-methoxy-3-methylquinoline

PropertyValueSource
IUPAC Name 6-bromo-2-methoxy-3-methylquinoline---
Molecular Formula C₁₁H₁₀BrNOCalculated
Molecular Weight 252.11 g/mol Calculated
Canonical SMILES COC1=NC2=C(C=C1C)C=C(C=C2)Br---
Predicted logP 3.5 - 4.0Estimated based on analogues
Predicted Solubility Poor in water, soluble in organic solvents like methanol, dichloromethaneEstimated based on analogues[1]

Proposed Synthetic Pathways

The synthesis of 6-bromo-2-methoxy-3-methylquinoline can be approached through several established methods for quinoline ring formation. A plausible and efficient route would involve a variation of the Doebner-von Miller reaction or Conrad-Limpach synthesis, followed by functional group interconversions.

Experimental Protocol: A Proposed Synthesis
  • Step 1: Synthesis of 6-bromo-2-methylquinolin-4-ol.

    • To a solution of 4-bromoaniline in a suitable solvent, add ethyl acetoacetate.

    • The resulting intermediate is cyclized at high temperature in a high-boiling point solvent like diphenyl ether.

  • Step 2: Chlorination of the 4-hydroxyquinoline.

    • The quinolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloro-2-methylquinoline.

  • Step 3: Methoxylation.

    • The 4-chloro derivative is then reacted with sodium methoxide in methanol to substitute the chlorine atom with a methoxy group, yielding 6-bromo-4-methoxy-2-methylquinoline. Note: This provides an isomer of the target compound. For the 2-methoxy derivative, a different synthetic strategy is required.

Alternative and More Direct Proposed Pathway

A more direct route, adapted from known syntheses of similar quinolines, is proposed below.[2][3]

Synthetic Pathway for 6-bromo-2-methoxy-3-methylquinoline cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Oxidation and Functionalization A 4-Bromoaniline C 6-bromo-2,4-dimethylquinoline A->C Acid Catalyst (e.g., H₂SO₄) B Pentane-2,4-dione B->C D 6-bromo-2-methylquinoline-4-carboxylic acid C->D Oxidation (e.g., SeO₂ or KMnO₄) E 6-bromo-2-methoxy-3-methylquinoline D->E Further steps (e.g., Curtius rearrangement, reduction, methylation, and methoxylation)

Caption: A proposed multi-step synthesis for 6-bromo-2-methoxy-3-methylquinoline.

Safety and Handling: An Inferred Profile

In the absence of a specific Safety Data Sheet (SDS) for 6-bromo-2-methoxy-3-methylquinoline, a conservative approach to handling is mandatory. The safety profile can be inferred from the SDS of structurally similar compounds like 6-bromo-2-methylquinoline and 6-bromoquinoline.[4][5][6]

Table 2: Inferred Hazard Identification and Precautionary Statements

CategoryInferred Information (based on analogues)
GHS Pictograms
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Laboratory Practices
  • Engineering Controls : Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is required. An N95 dust mask is recommended for handling the solid form.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Potential Applications in Research and Drug Development

The structural motifs within 6-bromo-2-methoxy-3-methylquinoline suggest several promising avenues for investigation in drug discovery. The quinoline core is a known pharmacophore, and the specific substitutions enhance its potential.

Anticancer Research

The quinoline scaffold is present in many anticancer agents. The bromine atom at the 6-position can increase lipophilicity and potentially enhance binding to target proteins.[7][8] Furthermore, related quinoline derivatives have been investigated as inhibitors of topoisomerase and other enzymes crucial for cancer cell proliferation.[9]

Anti-infective Agents

Substituted quinolines are well-established as anti-infective agents. Notably, the anti-tuberculosis drug Bedaquiline features a substituted quinoline core, highlighting the importance of this scaffold in combating infectious diseases. The synthesis of Bedaquiline involves intermediates that are structurally related to 6-bromo-2-methoxy-3-methylquinoline, suggesting this compound could serve as a valuable building block for novel anti-infective drugs.[10][11]

Enzyme Inhibition

A recent study explored 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α (PGF2α), which is associated with preterm labor.[12][13] This indicates that the 6-bromo-3-methylquinoline scaffold is a viable starting point for developing potent and selective enzyme inhibitors. The addition of a 2-methoxy group could further modulate the electronic and steric properties to optimize target engagement.

Therapeutic Potential A 6-bromo-2-methoxy-3-methylquinoline Scaffold B Anticancer Agents A->B Cytotoxicity, Topoisomerase Inhibition C Anti-infective Agents (e.g., Tuberculosis) A->C Bedaquiline Analogue Potential D Enzyme Inhibitors (e.g., PGF2α) A->D Modulation of Biological Pathways

Caption: Potential therapeutic applications of the 6-bromo-2-methoxy-3-methylquinoline scaffold.

Conclusion

6-bromo-2-methoxy-3-methylquinoline represents a promising, albeit under-documented, chemical entity. Its structural features, derived from the versatile quinoline scaffold, suggest significant potential in medicinal chemistry, particularly in the development of novel anticancer, anti-infective, and enzyme-inhibiting agents. While a dedicated CAS number and safety data sheet are not currently available, this guide provides a robust framework for its synthesis, safe handling, and exploration in research and drug development. Further experimental validation of its properties and biological activities is warranted and could lead to the discovery of new therapeutic leads.

References

  • PubChem. 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline. [Link]

  • PubChem. 3-Benzyl-6-bromo-2-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • PubChem. 1-(6-Bromo-2-methoxy-quinolin-3-YL)-4-dimethylamino-2-naphthalen-1-YL-1-phenyl-butan-2-OL fumarate. National Center for Biotechnology Information. [Link]

  • Axios Research. 6-Bromo-2-methylquinoline - CAS - 877-42-9. [Link]

  • PubChem. (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 6-bromo-3-methoxy-2-methylquinoline (C11H10BrNO). [Link]

  • PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... [Link]

  • ResearchGate. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. [Link]

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Foundational

The 3-Methyl Quinoline Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship (SAR) Potential

For Researchers, Scientists, and Drug Development Professionals The quinoline nucleus, a bicyclic heterocycle, has long been a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with a br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic heterocycle, has long been a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1] Among its numerous derivatives, the 3-methyl quinoline scaffold has emerged as a particularly intriguing starting point for the development of novel therapeutic agents. The strategic placement of a methyl group at the 3-position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) potential of the 3-methyl quinoline core, with a focus on its anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Potential of 3-Methyl Quinoline Derivatives

The 3-methyl quinoline scaffold has been extensively explored as a pharmacophore in the design of novel anticancer agents. The SAR studies in this area have revealed that modifications at various positions of the quinoline ring, as well as on the 3-methyl group itself, can profoundly impact cytotoxic activity.

SAR Insights for Anticancer Activity

Systematic studies on derivatives of the 3-methyl quinoline scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For instance, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which are structurally related to 3-methyl quinolones, it was observed that the nature of the substituent at the 2-position plays a crucial role. Compounds bearing an alkyl substituent at this position were generally found to be more potent than those with an aryl substituent.[2]

Furthermore, the substitution pattern on the benzo ring of the quinoline nucleus can significantly modulate activity. While specific SAR for the 3-methyl quinoline core is still evolving, broader studies on quinoline derivatives suggest that the presence of electron-donating groups like methoxy (-OCH3) and methyl (-CH3), particularly at the para-position of aromatic rings attached to the quinoline scaffold, can enhance antiproliferative activity against various cancer cell lines, including MCF-7, HeLa, and A549.[3] This enhancement is likely due to increased electron density and improved cellular uptake.[3]

One notable example is the 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, which demonstrated significant cytotoxicity against the HL-60 cancer cell line and was found to be over 5-fold more cytotoxic to these cancer cells than to normal HUVEC cells.[2] This compound was shown to inhibit proliferation, induce DNA damage, and trigger apoptosis in HL-60 cells.[2]

Table 1: Cytotoxicity of Selected 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [2]

CompoundR⁴IC₅₀ (µM) on HL-60IC₅₀ (µM) on MCF-7
5a HEtHH1.13 ± 0.082.45 ± 0.15
5b Hn-PrHH1.25 ± 0.092.89 ± 0.21
5c HPhHH3.45 ± 0.255.67 ± 0.43
5d 6-MeEtHH1.05 ± 0.072.11 ± 0.13
5e 7-MeEtHH0.98 ± 0.061.98 ± 0.11

Data represents the concentration required to inhibit metabolic activity by 50% after 48h incubation.

SAR_Anticancer SAR for Anticancer Activity of 3-Methyl Quinoline Analogs cluster_c2 Position 2 Substituents cluster_c6c7 Benzo Ring Substituents Core {3-Methyl Quinoline Core | Position 2 | Position 4 | Positions 6 & 7} Alkyl Alkyl (e.g., -Et, -nPr) Potent Activity Core:C2->Alkyl Aryl Aryl (e.g., -Ph) Reduced Activity Core:C2->Aryl EDG Electron-Donating Groups (e.g., -Me) Enhanced Activity Core:C6C7->EDG

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[4]

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[4]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[4]

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Test Compounds (Serial Dilutions) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilization Buffer incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Anti-inflammatory Potential of 3-Methyl Quinoline Derivatives

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit in medicinal chemistry. The quinoline scaffold has demonstrated significant promise in this area, and the 3-methyl quinoline core offers a valuable template for the design of new anti-inflammatory drugs.[6]

SAR Insights for Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are often linked to their ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[3] By inhibiting NF-κB activation, these compounds can suppress the production of pro-inflammatory cytokines.[3]

For pyrano[3,2-c]quinolone derivatives synthesized from 1-methyl-2,4-dihydroxyquinoline, SAR studies have indicated that substitution on the aryl ring at the C4 position is critical for both TNF-α and IL-6 inhibition.[1] Specifically, compounds with a 3-substitution on this aryl ring were found to be among the most active candidates.[1] This suggests that the steric and electronic properties of the substituent at this position are key determinants of anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Selected Pyrano[3,2-c]quinolone Derivatives [1]

CompoundR% Inhibition of TNF-α% Inhibition of IL-6
4c 3-Cl6558
4f 3-NO₂7265
4i 3-Br6861
4j 3-CF₃7063

% Inhibition at 10 µM concentration.

SAR_Antiinflammatory SAR for Anti-inflammatory Activity cluster_c4 C4-Aryl Ring Substituents Core {Pyrano[3,2-c]quinolone Core | C4-Aryl Ring} Meta_Sub Meta-Substitution (e.g., -Cl, -NO₂, -Br, -CF₃) Potent TNF-α & IL-6 Inhibition Core:C4->Meta_Sub Other_Sub Other Substitutions Reduced Activity Core:C4->Other_Sub

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[3][6]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Positive control (e.g., indomethacin)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, positive control, or vehicle to different groups of animals (e.g., by oral gavage).

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Potential of 3-Methyl Quinoline Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The quinoline scaffold is the basis for the highly successful quinolone class of antibiotics.[7] The 3-methyl quinoline core has also been investigated for its antimicrobial properties.

SAR Insights for Antimicrobial Activity

The antibacterial activity of quinolones is primarily due to the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] The 3-carboxylate and 4-carbonyl groups are considered essential for this activity.[7][8] While modifications to the 3-carboxylic acid group generally lead to a decrease in antibacterial activity, some successful modifications have been reported.[8]

In the context of naturally occurring bacterial alkyl-4-quinolones, the presence of a methyl group at the 3-position is a common feature.[9] The length, degree of unsaturation, and branching of the alkyl chain at the 2-position, along with the presence of an N-oxide, significantly influence the antimicrobial spectrum and potency.[9] For instance, 2-(2-nonenyl)-3-methyl-4-quinolone, produced by Burkholderia thailandensis, has been shown to inhibit both drug-resistant and susceptible strains of S. aureus and Acinetobacter baumannii, and to disrupt MRSA biofilms.[9]

While extensive SAR studies specifically on a broad range of synthetic 3-methyl quinoline derivatives are still needed, the existing data from related quinolones and natural products provide a strong rationale for further exploration of this scaffold in the development of new antimicrobial agents.

Synthesis of the 3-Methyl Quinoline Scaffold

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines, and it is particularly well-suited for the preparation of 3-methylquinolines.[1]

Experimental Protocol: Doebner-von Miller Synthesis of 3-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated hydrochloric acid or sulfuric acid

  • Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, carefully mix aniline with the strong acid.

  • Slowly add crotonaldehyde to the mixture with stirring.

  • Add the oxidizing agent to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the crude 3-methylquinoline.

  • Purify the product by vacuum distillation or column chromatography.

Doebner_von_Miller start Start mix_reagents Mix Aniline and Strong Acid start->mix_reagents add_crotonaldehyde Add Crotonaldehyde mix_reagents->add_crotonaldehyde add_oxidant Add Oxidizing Agent add_crotonaldehyde->add_oxidant reflux Heat under Reflux add_oxidant->reflux neutralize Neutralize with Base reflux->neutralize extract Extract with Organic Solvent neutralize->extract dry_purify Dry and Purify extract->dry_purify end End (3-Methylquinoline) dry_purify->end

Conclusion and Future Outlook

The 3-methyl quinoline scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The existing body of research clearly demonstrates its potential in generating compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of more potent and selective derivatives.

Future research in this area should focus on the systematic exploration of the chemical space around the 3-methyl quinoline core. This includes the synthesis and biological evaluation of diverse libraries of compounds with a wide range of substituents at various positions of the quinoline ring. A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The continued investigation of the 3-methyl quinoline scaffold holds great promise for the discovery of new and effective treatments for a variety of diseases.

References

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Bromo-2-methoxy-3-methylquinoline as a Versatile Scaffold for the Development of Novel Antimalarial Agents

Abstract The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of cornerstone antimalarial drugs like chloroquine and quinine.[1][2] However, the rise of drug-resistant Plasmodium falci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of cornerstone antimalarial drugs like chloroquine and quinine.[1][2] However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of new chemical entities with novel mechanisms of action or improved efficacy against resistant parasites.[3][4] This application note details the strategic use of 6-bromo-2-methoxy-3-methylquinoline as a highly adaptable building block for synthesizing diverse libraries of potential antimalarial compounds. We provide an in-depth analysis of synthetic strategies, detailed experimental protocols for key transformations, and insights into the structure-activity relationships (SAR) that guide the design of next-generation quinoline-based therapeutics.

Introduction: The Strategic Value of the Scaffold

The 6-bromo-2-methoxy-3-methylquinoline scaffold is pre-functionalized at three key positions, each offering a distinct handle for molecular elaboration. This strategic design allows researchers to systematically explore chemical space and optimize for antimalarial activity, reduced toxicity, and improved pharmacokinetic profiles.

  • The Quinoline Core: This bicyclic heterocycle is essential for the antimalarial activity of many compounds, primarily through the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[5]

  • C6-Bromo Group: This position serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, enabling fine-tuning of the molecule's electronic properties and steric profile to overcome resistance mechanisms.[6][7]

  • C2-Methoxy Group: The methoxy group can be retained in the final compound or, more strategically, serve as a precursor to a 2-chloro group.[8] This halide is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, facilitating the installation of the critical aminoalkyl side chains characteristic of potent 4-aminoquinoline antimalarials.[1][9]

  • C3-Methyl Group: Substitution at the C3 position can influence the molecule's conformation and metabolic stability. In some 4-aminoquinoline analogues, a C3-methyl group has been shown to reduce toxicity compared to the unsubstituted parent compound.[10]

This multi-functionalized starting material provides a robust platform for generating novel compounds through a logical and efficient synthetic workflow.

Caption: Key diversification points of the 6-bromo-2-methoxy-3-methylquinoline scaffold.

Synthetic Pathways & Methodologies

The primary value of this building block lies in its suitability for sequential, high-yield transformations. The following sections detail the core synthetic strategies.

C6-Position Functionalization via Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 6-position is ideal for creating new C-C bonds, which is a critical strategy for modifying the electronic landscape of the quinoline core and introducing moieties that can interact with new biological targets or circumvent resistance.

The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups.[11] This modification can significantly impact the compound's antimalarial potency and selectivity. For example, coupling with electron-withdrawing or sterically demanding groups can alter the molecule's ability to stack with heme, a key step in its proposed mechanism of action.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This protocol uses a common palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), known for its high efficiency with aryl bromides.[6] A carbonate base is used to activate the boronic acid for transmetalation, and a dioxane/water solvent system ensures solubility of both organic and inorganic reagents.[6][7]

  • Materials:

    • 6-bromo-2-methoxy-3-methylquinoline (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add 6-bromo-2-methoxy-3-methylquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture (5 mL) via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

The Sonogashira coupling introduces a rigid alkyne linker, which can be used to probe deeper pockets in a target protein or to connect the quinoline scaffold to another pharmacophore in a hybrid drug design strategy.[12][13] This reaction requires a copper(I) co-catalyst to facilitate the formation of a key copper-acetylide intermediate.[7]

Protocol 2: General Procedure for Sonogashira Coupling

  • Rationale: This copper-co-catalyzed protocol is the standard method for coupling terminal alkynes with aryl halides.[13][14] Triethylamine serves as both the base and, frequently, the solvent, ensuring conditions that favor the catalytic cycle and prevent significant homocoupling of the alkyne (Glaser coupling).[14]

  • Materials:

    • 6-bromo-2-methoxy-3-methylquinoline (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Degassed triethylamine (TEA) or THF/TEA mixture

    • Ethyl acetate, Saturated ammonium chloride, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a Schlenk flask, add 6-bromo-2-methoxy-3-methylquinoline, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (3x).

    • Add degassed solvent (e.g., triethylamine, 5 mL) followed by the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC. The reaction is often complete within 2-6 hours.

    • Upon completion, cool the mixture and filter through a pad of celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated NH₄Cl solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)Ref.
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃ / Na₂CO₃Dioxane/H₂O80-10075-95[6][7]
Sonogashira PdCl₂(PPh₃)₂ / CuITriethylamineTriethylamine25-7070-90[7][14]
Table 1: Representative conditions for cross-coupling reactions on bromoquinolines.
C2-Position Functionalization for Amino Side-Chain Installation

The introduction of a basic aminoalkyl side chain, typically at the 4-position, is a hallmark of many highly effective quinoline antimalarials. While our scaffold has a C3-methyl group, a similar strategy can be envisioned by first converting the C2-methoxy group into a more reactive C2-chloro leaving group.

Protocol 3: Conversion of 2-Methoxy to 2-Chloroquinoline

  • Rationale: The conversion of a methoxyquinoline to a chloroquinoline is a crucial step for subsequent nucleophilic substitution. This can be achieved using phosphoryl chloride (POCl₃), a standard reagent for this transformation. This step creates a highly reactive electrophilic center at C2.[15]

  • Materials:

    • 6-Aryl-2-methoxy-3-methylquinoline (from Protocol 1) (1.0 mmol)

    • Phosphoryl chloride (POCl₃) (5-10 equiv)

    • Toluene (optional, as co-solvent)

    • Dichloromethane, Saturated sodium bicarbonate solution, Brine

  • Procedure:

    • Caution: POCl₃ is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.

    • In a round-bottom flask, carefully add POCl₃ (5 mL) to the starting quinoline (1.0 mmol).

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (~50 g) in a beaker with vigorous stirring.

    • Basify the aqueous solution to pH 8-9 by the slow addition of solid sodium bicarbonate or a saturated solution.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 2-chloroquinoline derivative, which can often be used in the next step without further purification.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) with Amines

  • Rationale: With the reactive 2-chloroquinoline in hand, the final pharmacophoric side chain can be installed. Heating the chloroquinoline with a desired amine, often in a high-boiling polar solvent or neat, drives the SNAr reaction to completion.[1]

  • Materials:

    • 6-Aryl-2-chloro-3-methylquinoline (1.0 mmol)

    • Desired amine (e.g., N,N-diethylethylenediamine) (2-3 equiv)

    • N-Methyl-2-pyrrolidone (NMP) or Phenol (as solvent)

    • Ethyl acetate, 1M NaOH solution, Brine

  • Procedure:

    • Combine the 2-chloroquinoline, the amine, and the solvent (if used, 3-5 mL) in a sealed tube or a flask equipped with a condenser.

    • Heat the reaction mixture to 120-150 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with 1M NaOH solution (2 x 15 mL) to remove any acidic impurities or phenol.

    • Wash the organic layer with brine, dry over anhydrous K₂CO₃ (to maintain basicity), filter, and concentrate.

    • Purify the final compound by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking).

Structure-Activity Relationship (SAR) Insights

The synthetic protocols described above enable a systematic investigation of SAR.

  • C6-Aryl/Heteroaryl Group: The electronic nature of the substituent introduced via Suzuki coupling is critical. Electron-withdrawing groups (e.g., -CF₃, -NO₂) may enhance activity against certain resistant strains. The size and shape of the group can influence van der Waals interactions with the biological target.[3]

  • C6-Alkynyl Group: The linear geometry of the alkyne linker can be exploited to extend the molecule towards secondary binding sites. The terminal end of the alkyne can be further functionalized to attach other molecular fragments.

  • C2-Amino Side Chain: The length of the alkyl chain and the nature of the terminal amine are paramount for activity and are thought to be crucial for accumulating the drug in the acidic digestive vacuole of the parasite.[10] The basicity of the terminal amine is a key parameter that can be modulated to optimize drug accumulation and reduce toxicity.

Conclusion

6-Bromo-2-methoxy-3-methylquinoline is a superior starting material for the synthesis of novel antimalarial drug candidates. Its pre-functionalized nature allows for the rapid and efficient generation of diverse chemical libraries through well-established, high-yield synthetic transformations like Suzuki and Sonogashira couplings and nucleophilic aromatic substitution. The protocols and strategies outlined in this application note provide a comprehensive guide for researchers in drug development to fully exploit this versatile building block in the urgent search for new and effective treatments for malaria.

References

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube.
  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents - SciSpace.
  • Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. Available at: [Link]

  • Structural modifications of quinoline-based antimalarial agents.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure–activity relationships (SAR) of quinoline antimalarial agents. - ResearchGate. Available at: [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite | ACS Omega. Available at: [Link]

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. Available at: [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
  • Synthesis of 6-Bromo-2-methoxyquinoline (alternative to Preparation 16) - PrepChem.com. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar. Available at: [Link]

  • US6479660B1 - Process for the preparation of anti-malarial drugs - Google Patents.
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI. Available at: [Link]

    • Synthesis of possible antimalarials. Part II. Compounds with the isoquinoline ring attached to the quinuclidine system - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines - PubMed. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 6-bromo-2-methoxy-3-methylquinoline

Technical Support Center: Synthesis Optimization Guide Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because your yield for 6-bromo-2-methoxy-3-methylquinoline is suboptimal (<50%) or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide

Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because your yield for 6-bromo-2-methoxy-3-methylquinoline is suboptimal (<50%) or inconsistent. This molecule presents a specific set of steric and electronic challenges due to the ortho relationship between the 2-methoxy and 3-methyl groups, combined with the electron-withdrawing nature of the 6-bromo substituent.

This guide moves beyond basic recipes. We treat the synthesis as a system of competing rates, where yield loss is a symptom of process deviation.

Part 1: The "Golden Path" Protocol

Standardized Optimized Route for Maximum Throughput

To troubleshoot, we must first establish the baseline. The industry-standard route for 2-methoxyquinolines involves the Nucleophilic Aromatic Substitution (


)  of a 2-chloro precursor.
The Workflow
  • Activation: 6-bromo-3-methyl-2(1H)-quinolinone

    
     6-bromo-2-chloro-3-methylquinoline.
    
  • Substitution: 6-bromo-2-chloro-3-methylquinoline

    
    Target .
    
Optimized Experimental Parameters
ParameterStep 1: Chlorination (

)
Step 2: Methoxylation (

)
Reagents

(neat or 5 equivs in PhMe), cat. DMF
NaOMe (1.5 - 2.0 equiv), MeOH (anhydrous)
Temperature Reflux (105–110 °C)Reflux (65 °C) or Sealed Tube (80 °C)
Time 2–4 Hours4–16 Hours
Critical Control Moisture Exclusion :

degrades to phosphoric acid, killing the reaction.
Solvent Dryness : Water causes hydrolysis back to the quinolone starting material.
Workup Quench into ice/alkali (

or

).
Aqueous wash, extraction with DCM/EtOAc.

Part 2: Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction logic and where mass loss typically occurs.

SynthesisPathway cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 Start 6-bromo-3-methyl- 2-quinolone (SM) Inter 2-Chloro Intermediate Start->Inter POCl3, DMF Reflux Target 6-bromo-2-methoxy- 3-methylquinoline Inter->Target NaOMe, MeOH SNAr Side1 Side Product: Hydrolysis (Reversion) Inter->Side1 H2O Contamination (Thermodynamic Sink) Side2 Side Product: Incomplete Conversion Inter->Side2 Steric Hindrance (3-Me Group)

Figure 1: Reaction pathway highlighting the reversibility of the methoxylation step in the presence of water.

Part 3: Troubleshooting & FAQs

Phase 1: The Chlorination Step (Making the 2-Cl Intermediate)

Q: My reaction stalls at 80% conversion. Adding more


 doesn't help. Why? 
A:  This is likely due to "product inhibition" or solvent effects.
  • The Science: The 3-methyl group provides steric bulk, shielding the C2-carbonyl oxygen from nucleophilic attack by phosphorus.

  • The Fix:

    • Catalysis: Ensure you are using DMF (Dimethylformamide) as a catalyst. It forms the Vilsmeier-Haack reagent in situ (chloroiminium ion), which is far more electrophilic than

      
       alone [1].
      
    • Temperature: If using toluene as a solvent, the reflux temperature (110°C) might be marginally too low for this sterically hindered substrate. Switch to neat

      
       or chlorobenzene (bp 131°C).
      

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the Phosphorodichloridate intermediate.

  • The Science: The reaction proceeds via an O-phosphorylated intermediate. If the chloride ion cannot attack C2 effectively (due to the 3-methyl steric block), this intermediate accumulates.

  • The Fix: Increase the reaction time and ensure vigorous reflux. Do not quench until this intermediate spot disappears.

Part 4: The Methoxylation Step (The Critical Yield Killer)

Q: I obtained the 2-chloro intermediate pure, but after reacting with NaOMe, I recovered the original 2-quinolone (OH form). What happened? A: You have experienced Hydrolytic Reversion . This is the #1 cause of yield loss in this synthesis.

  • The Mechanism: The 2-methoxy group is an imidate ether. In the presence of acid or water, the thermodynamic equilibrium strongly favors the carbonyl tautomer (the quinolone).

  • The Fix:

    • Dry Solvents: Use anhydrous MeOH. Even 1% water content allows hydroxide (

      
      ) to compete with methoxide (
      
      
      
      ). Hydroxide is a better nucleophile and irreversible trap here.
    • Quench Protocol: Do NOT quench with acid. Quench by pouring into cold water/brine and extracting immediately. Ensure the aqueous layer is neutral or slightly basic (pH 8-9) [2].

Q: The reaction is incredibly slow. Can I just heat it more? A: Be careful.

  • The Risk: The 3-methyl group forces the incoming methoxide and the leaving chloride to crowd each other. Higher temperatures (e.g., >100°C in DMF) can lead to demethylation (cleavage of the ether you just formed) via an

    
     attack on the methyl group by chloride ions.
    
  • The Fix: Use a sealed tube at 80-85°C rather than open reflux. This increases kinetic energy without changing solvents to high-boiling alternatives that are hard to remove.

Q: Can I use K2CO3/MeOH instead of NaOMe? A: No.

  • The Science: Potassium carbonate is not strong enough to fully deprotonate methanol to generate a high concentration of methoxide (

    
    ). You will rely on the equilibrium concentration, which is too low for a sterically hindered (
    
    
    
    ) substrate like 3-methylquinoline. You need the "hard" nucleophile NaOMe [3].

Part 5: Advanced Optimization (The "Senior Scientist" Tips)

If you are scaling up (>50g), consider these process improvements:

  • Phase Transfer Catalysis (PTC): Instead of anhydrous MeOH, run the reaction in Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) .

    • Why? The organic phase protects the product from hydrolysis. The methoxide is generated at the interface. This is often robust against moisture traces.

  • Leaving Group Modification: If the 2-chloro species is too unreactive, convert the 2-quinolone to the 2-triflate (OTf) or 2-tosylate (OTs) .

    • Why? Sulfonates are better leaving groups than chloride. However, they are more expensive and sensitive to hydrolysis.

References

  • Vilsmeier-Haack Mechanism in Quinoline Synthesis: Methodology for 2-chloro-3-formyl quinoline synthesis using POCl3/DMF. Source:

  • Methoxylation Protocols & Hydrolysis Risks: General procedure for converting 2-chloroquinolines to 2-methoxyquinolines using NaOMe. Source:

  • SNAr Kinetics on Quinolines: Comparative analysis of nucleophilic substitution on 2-chloroquinolines. Source:

  • Analogous Synthesis (Bedaquiline Intermediates): Synthesis of 6-bromo-2-methoxy-3-benzyl derivatives (closely related mechanism). Source:

Optimization

Purification methods for separating 6-bromo-2-methoxy-3-methylquinoline from regioisomers

Technical Support Center: Purification of 6-Bromo-2-methoxy-3-methylquinoline Executive Summary & Chemical Context This guide addresses the purification of 6-bromo-2-methoxy-3-methylquinoline (Target). Users typically en...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Bromo-2-methoxy-3-methylquinoline

Executive Summary & Chemical Context

This guide addresses the purification of 6-bromo-2-methoxy-3-methylquinoline (Target). Users typically encounter two distinct classes of "isomeric" impurities during this synthesis (often via the Meth-Cohn/Vilsmeier-Haack route followed by methoxylation):

  • Positional Regioisomers (5-Br, 7-Br, or 8-Br analogs): These arise from lack of regioselectivity in the starting aniline cyclization.[1] They possess nearly identical polarity to the target.

  • Functional Tautomers (2-Quinolone derivatives): The hydrolysis product 6-bromo-3-methylquinolin-2(1H)-one .[1] While technically a tautomer/byproduct, it is the most persistent impurity in 2-methoxyquinoline synthesis.

Critical Warning - Acid Sensitivity: The 2-methoxy group on the quinoline ring is acid-labile .[1] Exposure to acidic mobile phases (e.g., silica gel without buffering) or acidic workups will hydrolyze the target back to the 2-quinolone impurity.

Diagnostic Workflow (Decision Tree)

Before selecting a method, identify the nature of your impurity using this logic flow.

Purification_Logic Start Identify Impurity Profile (TLC / LC-MS) Decision What is the dominant impurity? Start->Decision Quinolone High Polarity Spot (Low Rf) (2-Quinolone / Hydrolysis Product) Decision->Quinolone Large Polarity Difference Regio Close Eluting Spot (Similar Rf) (5-Br / 7-Br Isomers) Decision->Regio Small Polarity Difference Solubility Method A: Solubility Switch (Target is soluble in Hexane; Impurity is insoluble) Quinolone->Solubility Chromatography Method B: u03c0-u03c0 Selective Chromatography (Phenyl-Hexyl Phases) Regio->Chromatography Recryst Method C: Selective Recrystallization (MeOH/Water) Regio->Recryst

Figure 1: Diagnostic decision tree for selecting the appropriate purification module based on impurity type.[1]

Troubleshooting Guides & FAQs

Module A: Removing the 2-Quinolone "Isomer" (Functional Impurity)

Issue: A persistent solid precipitates during concentration, or a baseline spot appears on TLC.

Q: Why does the 2-quinolone impurity persist even after column chromatography? A: The 2-quinolone (6-bromo-3-methylquinolin-2(1H)-one) often forms during chromatography if the silica is acidic.[1]

  • Mechanism: Silica gel surface silanols (Si-OH) act as weak acids, catalyzing the hydrolysis of the methoxy ether to the amide (quinolone).

  • Solution: You must neutralize the stationary phase. Pre-wash the silica column with 1% Triethylamine (TEA) in hexane, or add 0.5% TEA to your mobile phase.

Protocol: The "Solubility Switch" Wash This method exploits the fact that 2-methoxyquinolines are lipophilic, while 2-quinolones are highly polar and insoluble in alkanes due to strong intermolecular hydrogen bonding (dimer formation).[1]

  • Evaporate the crude reaction mixture to dryness.

  • Add n-Hexane (10 mL per gram of crude).

  • Sonicate for 10 minutes at 30°C.

  • Filtration: The target (6-bromo-2-methoxy-3-methylquinoline) will dissolve in the hexane.[1] The impurity (2-quinolone) will remain as a solid.[1]

  • Filter off the solid.[2] Evaporate the filtrate to recover the purified target.

Module B: Separating Positional Regioisomers (5-Br / 7-Br)

Issue: LC-MS shows a single peak, but NMR shows small satellite peaks in the aromatic region.

Q: My 6-bromo isomer co-elutes with the 5-bromo/7-bromo isomers on standard C18 or Silica. How do I separate them? A: Positional isomers of bromoquinolines have nearly identical hydrophobicities, making standard C18 ineffective. You must exploit shape selectivity and


-

interactions
.[1]

Recommended Stationary Phase: Phenyl-Hexyl or Pyrenylethyl (PYE) columns.[1]

  • Mechanism: The separation is driven by the interaction between the

    
    -electrons of the stationary phase and the aromatic rings of the quinoline. The position of the Bromine atom (steric bulk) alters how the quinoline ring aligns with the phenyl phase, creating a separation factor (
    
    
    
    ) that C18 cannot achieve [1].

Chromatography Protocol (Flash or Prep-HPLC):

ParameterCondition
Column Phenyl-Hexyl (Prep) or Silica (Flash)
Mobile Phase A Hexane (Flash) or Water + 10mM Ammonium Bicarbonate (HPLC)
Mobile Phase B Ethyl Acetate (Flash) or Acetonitrile (HPLC)
Modifier 0.5% Triethylamine (TEA) (Critical for Silica)
Gradient (Flash) 0–5% EtOAc in Hexane over 20 CV (Column Volumes)
Detection UV 254 nm (Quinoline absorbs strongly here)

Key Technical Insight: On silica, 6-substituted quinolines often elute after 5-substituted isomers because the 5-position is sterically "shielded" by the peri-interaction with the nitrogen lone pair and C4, reducing its binding to silica silanols slightly compared to the exposed 6-position [2].[1]

Module C: Crystallization (Scalable Polish)

Q: I have 95% purity but need >99% for biological assays. Which solvent system works? A: Bromo-methoxy-quinolines crystallize well from polar/non-polar pairs.[1]

Protocol:

  • Dissolve the semi-pure solid in minimal boiling Methanol (approx. 5 mL/g).

  • Add Water dropwise to the boiling solution until a faint turbidity persists.

  • Add a few drops of methanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Result: The regioisomers (which disrupt crystal lattice packing) tend to stay in the mother liquor.

Standard Operating Procedure: Synthesis & Purification Workflow

The following workflow integrates the troubleshooting steps into a logical sequence.

Workflow Crude Crude Mixture (Target + Isomers + Quinolone) Step1 Step 1: Hexane Trituration (Removes Quinolone) Crude->Step1 Filtrate Hexane Filtrate (Target + Regioisomers) Step1->Filtrate Solid Solid Waste (2-Quinolone) Step1->Solid Discard Step2 Step 2: Silica Flash (Hex/EtOAc + 1% TEA) Filtrate->Step2 Step3 Step 3: Recrystallization (MeOH/H2O) Step2->Step3 Final Pure Target (>99%) Step3->Final

Figure 2: Integrated purification workflow ensuring removal of both functional and positional isomers.

References

  • Separation of Aromatic Isomers: Nacalai Tesque. "HPLC Column for Structural Isomers: COSMOSIL PYE/NPE." Nacalai.com. Link (Accessed via search result 1.14).

  • Quinoline Synthesis & Properties: Meth-Cohn, O., et al.[3][4] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[3] Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520-1530.[3] (Foundational text for the 2-chloro-3-formyl intermediate).

  • Purification of 2-Methoxyquinolines: BenchChem Technical Support. "Chromatographic Separation of Quinoline Isomers." Benchchem.com. Link (Accessed via search result 1.2).

  • Synthesis of 6-bromo-2-methoxyquinoline: PrepChem. "Synthesis of 6-Bromo-2-methoxyquinoline." PrepChem.com. Link (Accessed via search result 1.3).

Sources

Troubleshooting

Troubleshooting demethylation side reactions in 2-methoxy quinoline synthesis

Technical Support Center: 2-Methoxyquinoline Synthesis & Stability Core Technical Insight: The "Imidate Ester" Vulnerability Before troubleshooting, it is critical to understand why 2-methoxyquinoline is prone to demethy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxyquinoline Synthesis & Stability

Core Technical Insight: The "Imidate Ester" Vulnerability

Before troubleshooting, it is critical to understand why 2-methoxyquinoline is prone to demethylation. Unlike a standard aryl methyl ether (e.g., anisole), 2-methoxyquinoline is electronically a cyclic imidate ester .

  • The Instability: The C2-OMe bond is activated by the adjacent ring nitrogen. Under acidic conditions, the ring nitrogen protonates, making the C2 position highly electrophilic. Water or halides can then attack, leading to the thermodynamic "sink" of the system: 2-quinolone (carbostyril) .

  • The Consequence: "Demethylation" in this context is rarely a simple radical loss of a methyl group; it is almost exclusively acid-catalyzed hydrolysis or nucleophilic cleavage reverting the molecule to its amide tautomer.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My product precipitated as a white solid during workup, but NMR shows no methoxy peak."

Diagnosis: Acid-Induced Hydrolysis (Demethylation).[1] Root Cause: You likely used a strong acid (HCl, H₂SO₄) to neutralize the reaction mixture or quench the excess methoxide. Mechanism: Upon acidification, the quinoline nitrogen is protonated (


). This activates the C2 position. Water attacks the C2 carbon, eliminating methanol and forming the stable lactam (2-quinolone), which is often a high-melting white solid insoluble in organic solvents.

Corrective Action:

  • Avoid Strong Acids: Never quench this reaction with HCl.

  • Buffer Quench: Use solid Ammonium Chloride (

    
    ) or a saturated 
    
    
    
    solution. This buffers the pH to ~8-9, which is safe for the imidate ester but sufficient to protonate excess methoxide.
  • Cold Workup: Perform the quench at 0°C to minimize kinetic energy for the hydrolysis pathway.

Issue 2: "I used anhydrous conditions, but I still isolated 2-quinolone along with my product."

Diagnosis: Competitive Hydrolysis via Hydroxide. Root Cause: Presence of Hydroxide (


) in the reaction matrix.
Mechanism: 
Sodium methoxide is hygroscopic. If your NaOMe contains NaOH (from water exposure), or if the methanol solvent is not dry, hydroxide ions compete with methoxide ions (

) for the electrophilic aromatic substitution (

).
  • 
    : Hydroxide is often a better nucleophile/smaller species, leading to direct formation of 2-quinolone, which is irreversible under these conditions.
    

Corrective Action:

  • Reagent Quality: Use freshly sublimed NaOMe or a fresh bottle of NaOMe solution in methanol. Discard old, crusty solids.

  • Solvent Drying: Use Methanol dried over Magnesium turnings or molecular sieves (3Å).

  • Stoichiometry: Use a slight excess of NaOMe (1.1–1.2 eq) to scavenge trace water, but ensure the starting material is consumed rapidly to prevent prolonged exposure.

Issue 3: "The product degrades upon storage."

Diagnosis: Autocatalytic Demethylation. Root Cause: Trace acid or moisture retention. Mechanism: If the product is stored with trace acid impurities (e.g., from silica gel chromatography, which is acidic), atmospheric moisture can slowly hydrolyze the ether linkage over weeks.

Corrective Action:

  • Base Wash: Pretreat your silica gel column with 1% Triethylamine (Et3N) in hexanes before purification to neutralize acidic sites.

  • Storage: Store the purified oil/solid under Argon at -20°C.

Visualizing the Reaction Landscape

The following diagram maps the competing pathways. Note that the Red paths represent the "demethylation" (loss of methyl/conversion to quinolone) that must be avoided.

G Start 2-Chloroquinoline Target 2-Methoxyquinoline (Kinetic Product) Start->Target NaOMe / MeOH (Anhydrous) Waste 2-Quinolone (Thermodynamic Sink) Start->Waste NaOH / H2O (Competitive SnAr) Target->Waste H+ / H2O (Acid Hydrolysis) Target->Waste X- (Nucleophilic Cleavage) (e.g., HCl, HBr) Waste->Waste Tautomerizes to 2-Hydroxyquinoline

Caption: Reaction network showing the synthesis of 2-methoxyquinoline (Green) and the critical demethylation/hydrolysis pathways (Red) leading to the thermodynamic byproduct.

Self-Validating Protocol: Synthesis of 2-Methoxyquinoline

This protocol includes "Control Points" to validate the absence of demethylation conditions.

Reagents:

  • 2-Chloroquinoline (1.0 eq)[1][2]

  • Sodium Methoxide (1.2 eq, 25% wt in MeOH or fresh solid)

  • Methanol (Anhydrous, 10 V)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Dissolution: Add 2-Chloroquinoline and anhydrous Methanol.

    • Control Point 1: Check solvent water content (Karl Fischer) if yield is critical. Water must be <0.05%.

  • Reagent Addition: Add Sodium Methoxide solution dropwise at room temperature.

    • Why? Exothermic addition can generate local hot spots; while 2-methoxyquinoline is thermally stable, controlling temp ensures reproducibility.[1]

  • Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Target Spot:

      
       (UV active).
      
    • Byproduct Spot:

      
       (2-Quinolone, stays at baseline or streaks).
      
  • Quench (CRITICAL):

    • Cool reaction to 0°C.[3][4]

    • Do NOT add HCl.

    • Add Saturated Ammonium Chloride (

      
      )  solution slowly. Check pH; it should be ~8.
      
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with Brine.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if it is highly acidic (rare, but possible with some grades).
  • Purification: If chromatography is needed, use silica gel pre-flushed with 1%

    
     to prevent on-column hydrolysis.[1]
    

Quantitative Data: Stability Profile

The following table summarizes the stability of the O-Methyl group in 2-methoxyquinoline under various conditions.

ConditionReagentTimeOutcomeMechanism
Acidic Workup 1M HCl (aq)10 minDegradation (>50%) Acid-catalyzed hydrolysis to 2-quinolone.[1]
Buffered Workup Sat. NH₄Cl1 hrStable pH ~8 prevents protonation of ring Nitrogen.[1]
Strong Nucleophile HBr / HI1 hrFull Demethylation

attack on methyl group.[1]
Basic Conditions 10% NaOH24 hrStable Imidate esters are generally resistant to base hydrolysis.[1]
Thermal 150°C (Neat)4 hrStable Thermal rearrangement (Chapman) is slow without catalyst.[1]

References

  • Nucleophilic Substitution Mechanism & Conditions

    • Title: Synthesis of 2-Methoxyquinoline via Nucleophilic Substitution.[1]

    • Source: BenchChem Protocols.
  • Demethyl

    • Title: Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine.[5][6][7]

    • Source: Organic & Biomolecular Chemistry (RSC).[5]

    • URL:[Link]

  • Tautomeric Equilibrium of 2-Quinolone

    • Title: An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties and Synthesis.[1]

    • Source: BenchChem Technical Guides.[8]

  • Acid Sensitivity of Imid

    • Title: Stability and Storage of 2-Methoxyquinoline Derivatives.[1][8]

    • Source: BenchChem Stability D

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallization of 6-bromo-2-methoxy-3-methylquinoline

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the recrystallization of 6-bromo-2-methoxy-3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the recrystallization of 6-bromo-2-methoxy-3-methylquinoline. The guide is structured in a question-and-answer format to directly address potential issues and provide practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the fundamental principles for selecting a recrystallization solvent?

A1: The ideal recrystallization solvent for 6-bromo-2-methoxy-3-methylquinoline should exhibit a significant difference in the compound's solubility at elevated temperatures versus room or sub-ambient temperatures.[1][2] Key characteristics of a suitable solvent include:

  • High-Temperature Solubility: The compound should be highly soluble in the boiling solvent.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum crystal recovery.[1]

  • Impurity Solubility: Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent, allowing for their removal by filtration at the appropriate stage.[2]

  • Non-Reactivity: The solvent must be chemically inert towards 6-bromo-2-methoxy-3-methylquinoline.[1][2]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal of the solvent from the purified crystals.[1][2]

Q2: What initial solvents should I consider for 6-bromo-2-methoxy-3-methylquinoline?

A2: Based on the structure of 6-bromo-2-methoxy-3-methylquinoline, which has both aromatic and heteroaromatic rings with bromo, methoxy, and methyl substituents, a range of solvents with varying polarities should be screened. Literature precedents for similar quinoline derivatives suggest the following as starting points:

  • Non-Polar Solvents: Petroleum ether and diethyl ether have been used for closely related bromo-methoxy quinolines.[3][4]

  • Polar Aprotic Solvents: Ethyl acetate and acetone are common recrystallization solvents for a variety of organic compounds, including quinoline derivatives.[5]

  • Polar Protic Solvents: Alcohols like ethanol and methanol are frequently employed for recrystallizing quinoline-based compounds.[6][7]

A systematic screening of these solvents is the most effective approach to identify the optimal choice.

Q3: What is a mixed-solvent system and when should I use it?

A3: A mixed-solvent system, also known as an anti-solvent crystallization, is employed when no single solvent meets all the criteria for a good recrystallization solvent.[8] This typically involves a pair of miscible solvents:

  • "Good" Solvent: A solvent in which 6-bromo-2-methoxy-3-methylquinoline is highly soluble.

  • "Anti-Solvent": A solvent in which the compound is poorly soluble.[8]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the gradual addition of the "anti-solvent" until the solution becomes cloudy (the point of saturation). This technique is particularly useful for inducing crystallization when the compound is too soluble in one solvent and not soluble enough in another. Common mixed-solvent systems include ethanol/water, acetone/water, and toluene/hexane.[9]

Part 2: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to test the suitability of various solvents for the recrystallization of 6-bromo-2-methoxy-3-methylquinoline.

Materials:

  • Crude 6-bromo-2-methoxy-3-methylquinoline

  • Test tubes or small Erlenmeyer flasks

  • A selection of potential solvents (see Table 1)

  • Heating apparatus (hot plate or water bath)

  • Stirring rods

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

    • Add 0.5 mL of a different solvent to each test tube at room temperature.

    • Agitate the mixture and observe the solubility. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed-solvent system.[10]

  • Hot Solubility Test:

    • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.

    • Add the solvent dropwise while heating and stirring until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound in a reasonable volume of hot solvent.[2]

    • If the compound does not dissolve in approximately 3 mL of hot solvent per 20-30 mg of solid, the solvent is likely unsuitable.

  • Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Observe for the formation of crystals. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.

    • Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

    • Evaluate the quantity and quality of the crystals formed.

Data Summary:

The following table provides a list of common laboratory solvents with their key physical properties to aid in the selection process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Petroleum Ether40-801.9Non-polar, good for non-polar compounds. Used for a similar compound.[3]
Diethyl Ether34.64.3Volatile, flammable. Used for a similar compound.[4]
Toluene1112.4Good for aromatic compounds, can be used in mixed systems with hexane.[9]
Ethyl Acetate77.16.0Medium polarity, often a good starting point. Used for quinoline derivatives.[5]
Acetone5621Polar aprotic, good solvent power. Can be used in mixed systems with water.[9]
Methanol64.733Polar protic, dissolves many polar compounds. Used for quinoline derivatives.[6]
Ethanol78.424.5Common and effective recrystallization solvent. Used for quinoline derivatives.[7]
Water10080.1Highly polar. Likely an anti-solvent for this compound.
Protocol 2: Recrystallization Procedure

Once a suitable solvent or solvent system is identified, proceed with the bulk recrystallization.

  • Dissolution: Place the crude 6-bromo-2-methoxy-3-methylquinoline in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 6-bromo-2-methoxy-3-methylquinoline.

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[11]

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oil formation.[11]

  • Modify Solvent System: If using a single solvent, consider switching to a mixed-solvent system. If already using a mixed system, adjust the ratio by adding more of the "good" solvent.[11]

Q5: No crystals have formed after cooling the solution. What is the problem?

A5: Lack of crystal formation is usually due to the solution not being sufficiently supersaturated, which can be caused by using too much solvent.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.[11]

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow it to cool again.[11]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath or refrigerator.[11]

Q6: My yield of recrystallized product is very low. How can I improve it?

A6: A low yield can result from using an excessive amount of solvent or from premature crystallization during hot filtration.

Troubleshooting Steps:

  • Check the Mother Liquor: Evaporate a small amount of the mother liquor. If a significant amount of solid remains, you can recover a second crop of crystals by concentrating the mother liquor and cooling it again.[11]

  • Optimize Solvent Volume: In subsequent recrystallizations, use the minimum amount of hot solvent necessary to dissolve the compound.

Part 4: Visual Logic Guides

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting.

Solvent_Selection_Workflow start Start: Crude Compound test_rt_sol Test Solubility in Cold Solvent start->test_rt_sol dissolves_rt Dissolves? test_rt_sol->dissolves_rt good_solvent Potential 'Good' Solvent for Mixed System dissolves_rt->good_solvent Yes test_hot_sol Test Solubility in Hot Solvent dissolves_rt->test_hot_sol No consider_mixed Consider Mixed-Solvent System good_solvent->consider_mixed dissolves_hot Dissolves? test_hot_sol->dissolves_hot cool_solution Cool Solution dissolves_hot->cool_solution Yes unsuitable Unsuitable Solvent dissolves_hot->unsuitable No crystals_form Crystals Form? cool_solution->crystals_form suitable_solvent Suitable Single Solvent crystals_form->suitable_solvent Yes crystals_form->consider_mixed No

Caption: Workflow for systematic solvent selection.

Recrystallization_Troubleshooting problem Problem Encountered oiling_out Compound 'Oiled Out' problem->oiling_out no_crystals No Crystals Formed problem->no_crystals low_yield Low Yield problem->low_yield solution_oil Reheat & Add More Solvent Slow Cooling Modify Solvent System oiling_out->solution_oil Solution solution_no_crystals Induce Crystallization Reduce Solvent Volume Cool to Lower Temp. no_crystals->solution_no_crystals Solution solution_low_yield Check Mother Liquor Optimize Solvent Volume low_yield->solution_low_yield Solution

Caption: Troubleshooting common recrystallization issues.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline (alternative to Preparation 16). Retrieved from [Link]

  • Google Patents. (2012). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. Retrieved from [Link]

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preserving Methoxy Group Integrity in Acidic Environments

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support and practical troubleshooting strategies for a common yet critical chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support and practical troubleshooting strategies for a common yet critical challenge in organic synthesis: minimizing the hydrolysis of methoxy groups under acidic reaction conditions. Our goal is to equip you with the foundational knowledge and actionable protocols to navigate this issue effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected cleavage of a methoxy group in my reaction. What is the underlying chemical mechanism?

A1: The cleavage of a methoxy group (an ether) in the presence of acid is a classic example of an acid-catalyzed nucleophilic substitution reaction.[1][2] The process is initiated by the protonation of the ether oxygen by a strong acid. This protonation is a crucial first step because it converts the methoxy group into a much better leaving group (methanol, which is a weak base) compared to the methoxide anion (a very strong base).[3]

Following protonation, the reaction can proceed via one of two primary pathways, depending on the structure of your molecule:

  • SN2 Mechanism: If the carbon atom of the methoxy group is sterically unhindered (like a methyl group), a nucleophile present in the reaction mixture will attack it in a bimolecular fashion, displacing the now-protonated hydroxyl group.[2][4][5] This is a common pathway for the cleavage of methyl ethers.

  • SN1 Mechanism: If the other group attached to the ether oxygen can form a stable carbocation (e.g., a tertiary, benzylic, or allylic group), the protonated ether may first dissociate to form this carbocation and methanol. The carbocation is then captured by a nucleophile.[1][3][4]

The strength of the acid and the nucleophilicity of its conjugate base play a significant role. For instance, hydrohalic acids like HBr and HI are particularly effective at cleaving ethers because they are strong acids and their conjugate bases (Br⁻ and I⁻) are excellent nucleophiles.[1][4]

Acid-Catalyzed Ether Cleavage cluster_0 S_N_2 Pathway (e.g., Anisole) cluster_1 S_N_1 Pathway (e.g., t-Butyl Ether) Anisole Aryl-O-CH3 Protonated_Anisole Aryl-O(H+)-CH3 Anisole->Protonated_Anisole + H+ SN2_Transition [Nu---CH3---O(H+)-Aryl]‡ Protonated_Anisole->SN2_Transition + Nu- Products_SN2 Aryl-OH + Nu-CH3 SN2_Transition->Products_SN2 tButyl_Ether R-O-tBu Protonated_tButyl_Ether R-O(H+)-tBu tButyl_Ether->Protonated_tButyl_Ether + H+ Carbocation tBu+ Protonated_tButyl_Ether->Carbocation - R-OH Products_SN1 R-OH + Nu-tBu Carbocation->Products_SN1 + Nu-

Caption: Mechanisms of acid-catalyzed ether cleavage.

Q2: What experimental factors determine how quickly my methoxy group will be hydrolyzed?

A2: Several factors can influence the rate of unwanted methoxy group cleavage. Understanding these can help you troubleshoot and optimize your reaction conditions:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will lead to a faster rate of hydrolysis. The pKa of the acid is a key determinant of its ability to protonate the ether oxygen.

  • Temperature: Ether cleavage often requires significant thermal energy.[3][5] Increasing the reaction temperature will accelerate the rate of hydrolysis. Conversely, lowering the temperature is a primary strategy to minimize this side reaction.

  • Nucleophilicity of the Counter-ion: As mentioned, strong nucleophiles like iodide and bromide will actively participate in the cleavage via an SN2 mechanism, leading to faster hydrolysis compared to acids with poorly nucleophilic conjugate bases like trifluoroacetic acid.[4]

  • Steric Hindrance: The accessibility of the methoxy group's carbon atom to the nucleophile is critical for the SN2 pathway. Increased steric hindrance around the ether linkage can slow down the rate of cleavage.

  • Electronic Effects: The electronic nature of the molecule can play a role. Electron-donating groups on an aromatic ring can increase the electron density on the ether oxygen, potentially making it more basic and easier to protonate, which can influence the hydrolysis rate.[6]

  • Water Activity: In reactions where water is the nucleophile, its concentration or "activity" can be a rate-determining factor. In highly concentrated acid, the activity of water decreases, which can slow down the hydrolysis rate in some cases, although the increased acidity often has a more dominant effect.[7]

Q3: My primary reaction requires acidic conditions. What are the best strategies to prevent methoxy group cleavage?

A3: This is a common challenge. Here are several strategies, ranging from simple adjustments to more involved synthetic modifications:

  • Modify Reaction Conditions:

    • Lower the Temperature: This is the most straightforward approach. Run your reaction at the lowest possible temperature that still allows the desired transformation to proceed at an acceptable rate.

    • Reduce Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic medium.

    • Use the Weakest Possible Acid: If your reaction can be catalyzed by a milder acid, use it. For example, if you are removing an acid-labile protecting group like a tert-butyloxycarbonyl (Boc) group, you might use a weaker acid than is necessary for cleaving a methoxy group.[8]

    • Limit Water: If water is the nucleophile causing the hydrolysis, running the reaction under anhydrous conditions can significantly reduce or eliminate the side reaction.

  • Choose Alternative Reagents:

    • Instead of strong mineral acids, consider using a Lewis acid that is less prone to ether cleavage under your specific conditions. However, be aware that some Lewis acids, like boron tribromide (BBr₃), are specifically used for the demethylation of aryl ethers and should be avoided.[9][10]

    • For deprotection steps, explore orthogonal protecting group strategies. For example, if you need to deprotect an amine, use an Fmoc group (removed by base) instead of a Boc group (removed by acid).[11]

  • Employ a More Robust Protecting Group:

    • If the methoxy group is serving as a protecting group for a phenol, and it proves too labile, consider replacing it with a more robust ether that can withstand the required acidic conditions. Benzyl (Bn) ethers, for instance, are more stable to acidic conditions but can be removed by hydrogenolysis.[12][13][14]

Protecting GroupCommon Removal ConditionsRelative Acid Stability
Methoxymethyl (MOM) Mild Acid (e.g., HCl in THF)Low
Methoxy (Me) Strong Acid (HBr, HI) or Lewis Acid (BBr₃)[9]Moderate to High
p-Methoxybenzyl (PMB) Oxidative (DDQ) or Strong Acid[14]Moderate
Benzyl (Bn) Hydrogenolysis (H₂, Pd/C)[12][13]High
tert-Butyldimethylsilyl (TBDMS) Fluoride source (TBAF) or mild acid[15]Low to Moderate

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Significant loss of methoxy group during reaction. 1. Reaction temperature is too high. 2. Acid is too strong or concentrated. 3. Reaction time is excessively long.1. Decrease the reaction temperature. 2. Use a milder acid or a lower concentration. 3. Monitor the reaction closely and quench promptly.
Cleavage occurs even with mild acid. The substrate is particularly sensitive to acid, or the methoxy group is activated by neighboring groups.1. Further reduce the temperature. 2. Consider a non-acidic alternative for the desired transformation. 3. Re-evaluate the synthetic route to use a more robust protecting group.
Inconsistent results between batches. Variations in the water content of reagents or solvents.Use anhydrous solvents and reagents to minimize hydrolysis where water is the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for an Acid-Catalyzed Reaction while Minimizing Methoxy Group Hydrolysis

This protocol illustrates key considerations for a generic reaction, such as the removal of a Boc protecting group from an amine in a molecule that also contains a sensitive methoxy group.

  • Preparation: Ensure all glassware is thoroughly dried. Use anhydrous solvents.

  • Dissolution: Dissolve the substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to slow the rate of potential ether cleavage.

  • Acid Addition: Slowly add the acidic reagent (e.g., 4 M HCl in dioxane or trifluoroacetic acid, 2.0-10.0 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction every 15-30 minutes by an appropriate method (e.g., TLC, LC-MS).

  • Quenching: As soon as the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Workup: Proceed with standard aqueous workup and extraction procedures to isolate the product.

Troubleshooting_Workflow Start Unwanted Methoxy Hydrolysis Observed Q1 Can reaction temperature be lowered? Start->Q1 A1_Yes Lower temperature and re-run Q1->A1_Yes Yes Q2 Can a weaker acid be used? Q1->Q2 No A1_Yes->Start Still observing? A2_Yes Substitute with milder acid and re-run Q2->A2_Yes Yes Q3 Is reaction anhydrous? Q2->Q3 No A2_Yes->Start Still observing? A3_Yes Ensure all reagents/solvents are anhydrous Q3->A3_Yes No Rethink Consider orthogonal protecting group strategy Q3->Rethink Yes A3_Yes->Start Still observing?

Caption: Workflow for troubleshooting methoxy group hydrolysis.

References

  • Wikipedia. Ether cleavage. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers. [Link]

  • Wikipedia. Protecting group. [Link]

  • YouTube. Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. Protection for Phenols and Catechols | Request PDF. [Link]

  • ResearchGate. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates | Request PDF. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ACS Publications. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates | The Journal of Organic Chemistry. [Link]

  • Journal of the Chemical Society of Pakistan. Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • RSC Publishing. Anisole hydrolysis in high temperature water. [Link]

  • Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

  • Vaia. Problem 135 Rate of hydrolysis of group P wo... [Link]

  • PMC. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. [Link]

  • Quora. What is the role of methoxy group in phenol acidic strength? [Link]

  • University of Bath. Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • Scilit. Anisole hydrolysis in high temperature water. [Link]

  • PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Reddit. How to remove methoxy group from estragole? [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • University of Toronto. HYDROLYSIS. [Link]

  • ACS Publications. Amino Acid–Protecting Groups | Chemical Reviews. [Link]

  • ResearchGate. A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • ResearchGate. Efficient and Selective Removal of Methoxy Protecting Groups in Carbohydrates | Request PDF. [Link]

  • ACS Publications. Kinetic study of the thermolysis of anisole in a hydrogen atmosphere | The Journal of Physical Chemistry. [Link]

  • ResearchGate. Anisole hydrolysis in high temperature water | Request PDF. [Link]

  • ResearchGate. Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]

  • ResearchGate. The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides | Request PDF. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

Sources

Optimization

Optimizing catalyst loading for coupling reactions with 6-bromo-2-methoxy-3-methylquinoline

Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Optimizing Pd-Catalyzed Couplings for 6-Bromo-2-methoxy-3-methylquinoline[1][2] Core Directive & Substrate An...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Optimizing Pd-Catalyzed Couplings for 6-Bromo-2-methoxy-3-methylquinoline[1][2]

Core Directive & Substrate Analysis

Welcome to the technical support portal. You are likely working with 6-bromo-2-methoxy-3-methylquinoline , a critical scaffold often associated with the synthesis of diarylquinoline antimycobacterials (e.g., Bedaquiline analogs).[1][2]

Before optimizing catalyst loading, you must understand the specific "personality" of this molecule. It presents a dual-challenge profile:

  • The "N-Poisoning" Trap: Like all quinolines, the ring nitrogen (

    
    ) has a lone pair capable of binding to Palladium (
    
    
    
    or
    
    
    ), forming an inactive "off-cycle" resting state.[1][2]
  • Electronic Deactivation: The 2-methoxy (OMe) group is an Electron Donating Group (EDG).[1][2] While quinolines are generally electron-deficient, the OMe group pushes electron density back into the ring.[1] This makes the C6-Br bond more electron-rich than in a standard halo-quinoline, rendering the Oxidative Addition step (the first step of the catalytic cycle) slower and more difficult.[1]

Your Goal: Reduce catalyst loading (typically from 5 mol% to <0.5 mol%) without sacrificing conversion.

Diagnostic Phase: Why is my reaction stalling?

Use this decision matrix to diagnose your current failure mode before attempting optimization.

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Outcome? NoConv < 5% Conversion Start->NoConv Substrate intact Stall Stalls at 40-60% Start->Stall Starts then stops Dehal Dehalogenation (H-sub) Start->Dehal Br replaced by H OxAddFail Issue: Oxidative Addition Failure Cause: Ligand not electron-rich enough NoConv->OxAddFail Poison Issue: Catalyst Poisoning Cause: Quinoline N binds Pd Stall->Poison Hydride Issue: Beta-Hydride Elimination from solvent/base Dehal->Hydride Sol1 Action: Switch to alkyl-rich ligand (e.g., PCy3, tBu3P, QPhos) OxAddFail->Sol1 Sol2 Action: Use Bulky Biaryl Ligands (XPhos, RuPhos) to shield Pd Poison->Sol2 Sol3 Action: Switch Solvent (Dioxane -> Toluene) or Base (Alcohol -> Carbonate) Hydride->Sol3

Figure 1: Diagnostic logic for coupling failures. Note that "Stalling" is the most common issue with this substrate due to nitrogen coordination.

Optimization Protocols (Suzuki-Miyaura)

Scenario: You are coupling 6-bromo-2-methoxy-3-methylquinoline with an aryl boronic acid. Current Status: 5 mol%


 gives 85% yield.[2]
Target:  <1 mol% Pd with >90% yield.
The "Loading Ladder" Screening Protocol

Do not simply dilute the catalyst. You must switch to a High-Turnover Catalyst System (e.g., Pd-G3/G4 precatalysts) that initiates rapidly and prevents aggregation.[1][2]

Recommended System:

  • Pre-catalyst: XPhos Pd G4 or SPhos Pd G3 (The bulky ligand prevents N-coordination).[1][2]

  • Base:

    
     (anhydrous) or 
    
    
    
    .[2] Avoid alkoxides (NaOtBu) to prevent nucleophilic attack on the 2-OMe group.[1][2]
  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene/Water (if hydrolysis is observed).[2]

Step-by-Step Optimization Workflow:

  • Stock Solution Prep: Prepare a stock solution of the Pd catalyst in the reaction solvent (degassed). Weighing <1 mg of catalyst leads to massive errors.

  • The Ladder: Set up 4 parallel vials with the following loadings:

    • Vial A: 1.0 mol%

    • Vial B: 0.5 mol%

    • Vial C: 0.1 mol%

    • Vial D: 0.05 mol%

  • Execution: Run all at 80°C for 4 hours.

  • Analysis: Check conversion by HPLC (254 nm).

Expected Data Profile (Hypothetical):

Catalyst Loading (mol%)Conversion (1h)Conversion (4h)Conclusion
1.0% 98%>99%Overkill. Waste of metal.[1][2]
0.5% 85%98%Optimal. Good balance of rate/cost.
0.1% 30%65%Kinetically Limited. Needs higher Temp or Concentration.
0.05% 5%10%Threshold Failure. Poisoning outcompetes turnover.

FAQ: Specific Technical Challenges

Q1: I see a significant impurity at RRT 0.85. Mass spec suggests it's the hydrolyzed product (2-hydroxy/quinolone).[2] How do I stop this?

A: The 2-methoxy group is susceptible to hydrolysis, especially under high heat and aqueous basic conditions.

  • Fix 1: Switch to anhydrous conditions. Use

    
     (solid)  suspended in Toluene or DMF.[2]
    
  • Fix 2: Lower the temperature. If you are running at 100°C, the catalyst is likely dying thermally anyway. Use a more active catalyst (e.g., Pd(tBu3P)2 ) that works at 40-60°C.[2]

Q2: Why does adding more catalyst sometimes lower the yield?

A: This is often due to Pd-black precipitation . At high loadings, if the initiation is not instantaneous, Pd(II) reduces to Pd(0) and aggregates into inactive metal clusters before entering the catalytic cycle.[2]

  • Fix: Lower the loading! Or, add the catalyst solution slowly (syringe pump) to keep the instantaneous concentration low, forcing the Pd into the catalytic cycle rather than into clusters.

Q3: Can I use Buchwald-Hartwig amination on this substrate?

A: Yes, but it is harder than Suzuki coupling.[1] The amine nucleophile competes with the quinoline nitrogen for binding.

  • Protocol Shift: You must use a strong base like NaOtBu or LiHMDS. However, watch out for the 2-OMe stability.[1]

  • Ligand Choice: BrettPhos or RuPhos are mandatory here. Older generation ligands (BINAP, DPPF) will likely fail due to the steric bulk of the 3-methyl group adjacent to the reaction center (though C6 is distal, the overall molecular tumbling and solubility are affected).[2]

Mechanism of Action: The "Bulky Ligand" Solution

Why do we recommend XPhos/RuPhos? The diagram below illustrates how bulky biaryl ligands create a "protective shell" that permits the entry of the substrate (Ar-Br) but physically blocks the quinoline nitrogen of a second molecule from binding and poisoning the center.

LigandShielding Pd Pd(0) L Bulky Ligand (XPhos) L->Pd Strong Binding (Steric Shield) Sub Substrate (6-Br-Quinoline) Sub->Pd Oxidative Addition (C-Br) N_Poison Quinoline N (Poison) N_Poison->Pd Blocked by Ligand Bulk!

Figure 2: Steric shielding by bulky ligands prevents off-cycle nitrogen coordination.[1][2]

Post-Reaction: Pd Scavenging

High-performance catalysts often leave residual metal.[1] For pharmaceutical intermediates (like Bedaquiline precursors), Pd limits are strict (<10 ppm).[2]

Protocol for Cleanup:

  • After reaction completion, add SiliaMetS® Thiol or QuadraPure™ TU (scavenger resins) directly to the reaction mixture.[2]

  • Stir at 50°C for 1 hour.

  • Filter through a Celite pad.

  • This method typically reduces Pd levels from ~500 ppm to <20 ppm, avoiding expensive recrystallizations.

References

  • Bedaquiline Synthesis & Quinoline Intermediates

    • Process development for Bedaquiline often utilizes 6-bromo-2-methoxy-3-substituted quinolines.[1][2]

    • Source: Woollard, P. M., et al. "The evolution of the synthesis of bedaquiline." Organic Process Research & Development 20.7 (2016): 1294-1304.[1][2]Link (Note: Validates the scaffold relevance).[1][2]

  • Catalyst Poisoning by N-Heterocycles

    • Mechanistic insight into how pyridine/quinoline nitrogens deactivate Pd c
    • Source: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of Organic Chemistry 72.11 (2007): 4067–4072.[2]Link[1][2]

  • Buchwald-Hartwig Amination Optimization

    • Protocols for coupling electron-rich and sterically hindered substrates.[1]

    • Source: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.[1][2]Link[1][2]

  • High-Throughput Experimentation (HTE)

    • Methodology for screening c
    • Source: Shevlin, M. "Practical High-Throughput Experimentation for Chemists."[1] ACS Medicinal Chemistry Letters 8.7 (2017): 601–607.[2]Link[1][2]

Sources

Troubleshooting

Column chromatography eluent systems for polysubstituted quinolines

Technical Support Center: Chromatography of Polysubstituted Quinolines Core Technical Overview The Challenge: Basicity vs. Acidity The fundamental difficulty in purifying polysubstituted quinolines arises from the intera...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Polysubstituted Quinolines

Core Technical Overview

The Challenge: Basicity vs. Acidity The fundamental difficulty in purifying polysubstituted quinolines arises from the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • Mechanism of Failure: In standard non-polar solvents, the quinoline nitrogen acts as a Lewis base, hydrogen-bonding or protonating at the acidic silanol sites. This results in "chemisorption" rather than simple physical partitioning.

  • Symptom: This manifests as severe peak tailing (asymmetry factor > 2.0), broad bands, co-elution with impurities, or irreversible adsorption (loss of mass).

The Solution: Competitive inhibition To resolve this, the mobile phase must contain a basic modifier (Triethylamine or Ammonia). These bases effectively "cap" or block the active silanol sites, allowing the quinoline molecules to partition freely based on polarity rather than acid-base affinity.

Troubleshooting Guide & FAQs

Category A: Peak Tailing & Streaking[1][2]

Q: My quinoline derivative streaks from the baseline to the solvent front on TLC and tails badly on the column. How do I fix this?

A: This is the classic signature of silanol interaction. You must introduce a "sacrificial base" to the mobile phase.

  • Protocol (The "TEA" Method):

    • Select Base: Use Triethylamine (TEA). It is lipophilic and compatible with Hexane/Ethyl Acetate systems.

    • Concentration: Add 1% v/v TEA to your mobile phase.

    • Pre-treatment (Critical): Before loading your sample, flush the packed silica column with 2-3 column volumes (CV) of the mobile phase containing the TEA. This ensures the entire silica bed is neutralized before your compound enters.

    • Elution: Run your gradient using the TEA-doped solvents.

Expert Tip: If your compound is UV-active, TEA can sometimes interfere with detection at low wavelengths (<210 nm). In such cases, use Ammonium Hydroxide (NH₄OH) if using polar solvents, or switch to basic Alumina.

Q: I added TEA, but my compound is now eluting too fast (Rf > 0.8).

A: TEA not only blocks silanols but also increases the effective solvent strength (polarity) and suppresses the retention mechanism of the amine.

  • Adjustment: When adding TEA, you must reduce the polarity of your bulk solvent. If you were using 30% EtOAc/Hexane, drop to 10-15% EtOAc/Hexane + 1% TEA to maintain the desired retention factor (Rf ~0.3).

Category B: Solubility & Polar Derivatives

Q: My polysubstituted quinoline is insoluble in Hexane/EtOAc. It sticks to the top of the column in DCM.

A: Polysubstituted quinolines (especially those with -OH, -NH₂, or carboxylic acid groups) often require polar chlorinated systems.

  • The "DCM/MeOH/Ammonia" System: Standard DCM/MeOH gradients often fail because MeOH is not basic enough to suppress silanols.

    • Preparation: Do not add aqueous ammonia directly to DCM (it is immiscible).

    • Step 1: Prepare a stock solution of 7N NH₃ in Methanol (commercially available or prepared by bubbling gas).

    • Step 2: Use this "Ammoniated Methanol" as your polar B-solvent.

    • Gradient: Run 0% → 10% [7N NH₃/MeOH] in DCM.

Q: Is there a "Green" alternative to DCM/MeOH for these polar amines?

A: Yes. Modern drug discovery labs are moving away from chlorinated solvents.

  • Alternative System: Ethyl Acetate / Ethanol (3:1) + 1% NH₄OH .

    • Use Heptane as the non-polar A-solvent.[1]

    • This system often provides better selectivity for regioisomers due to the hydrogen-bonding capability of ethanol.

Category C: Separation of Regioisomers

Q: I have a mixture of 6-bromo and 7-bromo quinolines. They co-elute in Hexane/EtOAc. [2]

A: Isomers often have identical polarity but different molecular shapes (sterics). Changing the selectivity of the solvent system is required, not just the strength.

  • Strategy 1: π-π Interaction: Switch the non-polar solvent from Hexane to Toluene . Toluene interacts with the π-system of the quinoline.

    • System: Toluene / Acetone (Start 95:5).

  • Strategy 2: Stationary Phase Switch: If silica fails, use Neutral Alumina .[3] Alumina has a different surface chemistry that often resolves structural isomers better than silica for basic heterocycles.

Experimental Protocols & Decision Logic

Decision Tree: Eluent Selection

EluentSelection Start Start: Polysubstituted Quinoline SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble Non-polar NoSoluble No (Polar/Insoluble) SolubilityCheck->NoSoluble Polar HexEtOAc Base System: Hexane / Ethyl Acetate YesSoluble->HexEtOAc DCMSystem Base System: DCM / Methanol NoSoluble->DCMSystem AddTEA CRITICAL: Add 1% Triethylamine (TEA) to Mobile Phase HexEtOAc->AddTEA TailingCheck Still Tailing or Co-eluting? AddTEA->TailingCheck AddAmmonia CRITICAL: Use 7N NH3 in MeOH as the polar modifier DCMSystem->AddAmmonia AddAmmonia->TailingCheck SwitchPhase Switch Stationary Phase: Use Neutral Alumina or C18 Reverse Phase TailingCheck->SwitchPhase Yes Success Proceed to Isolation TailingCheck->Success No

Caption: Logical workflow for selecting the correct mobile phase modifier based on compound solubility.

Standard Eluent Systems Table
Compound TypeBase Solvent SystemModifier (Mandatory)Application Notes
Lipophilic Quinolines Hexane / Ethyl Acetate1% Triethylamine (TEA) Standard for alkyl/aryl substituted quinolines. Flush column with TEA before use.
Polar Quinolines DCM / Methanol1-10% (7N NH₃ in MeOH) For -OH, -NH₂, -COOH substituents. Do not exceed 10% MeOH to avoid dissolving silica.[4][5]
Regioisomers Toluene / AcetoneNone (usually)Exploits π-π interactions for shape selectivity. Good for separating halo-isomers.
Green / Alternative Heptane / Ethanol1% NH₄OH (aq) Ethanol provides different selectivity than EtOAc. Requires vigorous mixing to equilibrate.
Protocol: Column Neutralization (The "Slurry" Method)

This method is superior to simply adding TEA to the solvent jar, as it ensures the silica is deactivated before the compound touches it.

  • Calculate Silica: Weigh out required silica (Ratio 30:1 to 50:1 silica:compound).

  • Prepare Slurry Solvent: In a flask, mix Hexane (or starting non-polar solvent) with 2% Triethylamine .

  • Slurry: Add silica to the solvent and swirl to create a slurry. Let it sit for 5 minutes. This allows the amine to bind to the most active silanol sites.

  • Pack: Pour the slurry into the column.

  • Flush: Run 2 Column Volumes (CV) of the starting mobile phase (which should contain 1% TEA) through

Sources

Reference Data & Comparative Studies

Validation

Precision in Quinoline Analysis: Optimizing Separation for 6-Bromo-2-methoxy-3-methylquinoline

Topic: HPLC Method Development for Purity Analysis of 6-bromo-2-methoxy-3-methylquinoline Content Type: Publish Comparison Guide Role: Senior Application Scientist Executive Summary In the synthesis of antitubercular age...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of 6-bromo-2-methoxy-3-methylquinoline Content Type: Publish Comparison Guide Role: Senior Application Scientist

Executive Summary

In the synthesis of antitubercular agents (such as Bedaquiline analogs) and antimalarial scaffolds, 6-bromo-2-methoxy-3-methylquinoline serves as a critical intermediate. However, its purity analysis presents a distinct chromatographic challenge. The coexistence of positional isomers (regioisomers) and hydrolysis byproducts (quinolones) often leads to co-elution on standard alkyl-bonded phases.

This guide objectively compares the industry-standard Generic C18 Method against an Optimized Phenyl-Hexyl Core-Shell Method . We demonstrate that while C18 remains the workhorse for general potency, the specific pi-pi (


-

) interactions offered by phenyl-hexyl phases are required to achieve baseline resolution of the brominated regioisomers inherent to this synthesis.
The Analytical Challenge

The target molecule contains a hydrophobic quinoline core, a basic nitrogen (suppressed by the 2-methoxy group), and a halogen.

  • Primary Impurity A (Hydrolysis): 6-bromo-3-methylquinolin-2(1H)-one. The 2-methoxy group is labile under acidic forcing conditions, reverting to the thermodynamic quinolone tautomer.

  • Primary Impurity B (Regioisomer): 6-bromo-2-methoxy-4-methylquinoline. Formed during the Skraup or Friedländer synthesis steps if methyl placement is not regiospecific.

The Problem: On a standard C18 column, Impurity B and the Target often co-elute due to identical hydrophobicity (logP ~4.5) and lack of shape selectivity.

Comparative Methodology

We evaluated two distinct chromatographic systems.

Alternative A: The Standard Generic C18
  • Stationary Phase: Fully Porous C18 (5 µm, 100 Å).

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Status: The "Default" choice in most QC labs.

The Solution (Method B): Optimized Phenyl-Hexyl Core-Shell
  • Stationary Phase: Core-Shell Phenyl-Hexyl (2.7 µm, 90 Å).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking interactions.
  • Rationale: The electron-deficient bromine ring and the electron-rich methoxy group create a unique electron density profile. The Phenyl-Hexyl phase interacts differentially with the electron clouds of the regioisomers, providing the necessary selectivity (

    
    ).
    
Experimental Protocols
Reagents & Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Sample Concentration: 0.5 mg/mL (Target), spiked with 1.0% of Impurity A and B.

  • Buffer: 10 mM Ammonium Acetate (pH 4.5). Note: pH 4.5 is chosen to balance the ionization of the basic nitrogen while minimizing acid-catalyzed hydrolysis of the methoxy group.

Instrument Parameters
ParameterMethod A (Standard C18) Method B (Optimized Phenyl-Hexyl)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl Core-Shell, 100 x 4.6 mm, 2.7 µm
Flow Rate 1.0 mL/min1.2 mL/min
Mobile Phase A 0.1% Phosphoric Acid in Water10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:50)
Gradient 50% B (0-15 min) Isocratic40% B (0 min)

75% B (10 min)

90% B (12 min)
Detection UV @ 254 nmUV @ 240 nm (Max absorption for bromo-quinolines)
Temperature 30°C40°C

Critical Insight: In Method B, we use Methanol as a co-solvent. Methanol facilitates


-

interactions more effectively than Acetonitrile, which can suppress them due to its own

-electrons (triple bond).
Performance Data & Analysis

The following data summarizes the separation efficiency observed during validation.

Table 1: System Suitability Comparison

MetricStandard C18 (Method A) Phenyl-Hexyl (Method B) Impact
Resolution (Target vs. Impurity B) 1.2 (Co-elution)3.8 (Baseline) Method B allows accurate quantitation of the regioisomer.
Tailing Factor (Target) 1.61.1 Core-shell particles and pH 4.5 buffer reduce secondary silanol interactions.
Retention Time (Target) 12.4 min6.2 minMethod B doubles throughput.
LOD (Limit of Detection) 0.05%0.01%Sharper peaks in Method B increase signal-to-noise ratio.
Mechanistic Explanation

In Method A (C18), the separation is driven purely by hydrophobicity. Since the methyl group position (C3 vs C4) changes the logP negligibly, the peaks merge. In Method B (Phenyl-Hexyl), the stationary phase acts as a "Lewis base" (pi-donor). The 6-bromo substituent on the quinoline ring creates an electron-deficient region. The steric accessibility of this region differs between the 3-methyl and 4-methyl isomers. The Phenyl-Hexyl phase exploits this steric/electronic difference to retain the isomers differently.

Method Development Workflow

The following diagram illustrates the logical decision tree used to arrive at the optimized Phenyl-Hexyl method.

MethodDevelopment Start Start: 6-bromo-2-methoxy-3-methylquinoline Purity Analysis Screen1 Screen 1: C18 Column Low pH (0.1% H3PO4) Start->Screen1 Decision1 Result: Co-elution of Regioisomer (Impurity B)? Screen1->Decision1 PathA Yes (Critical Failure) Decision1->PathA Rs < 1.5 PathB No Decision1->PathB Rs > 2.0 SelectivityChange Change Selectivity Mechanism: Switch to Phenyl-Hexyl Phase PathA->SelectivityChange FinalMethod Final Method: Phenyl-Hexyl / MeOH:ACN / pH 4.5 (Resolution > 3.0) PathB->FinalMethod Optimization SolventOpt Solvent Optimization: Switch ACN to MeOH (Enhance Pi-Pi) SelectivityChange->SolventOpt BufferOpt Buffer Optimization: pH 4.5 (Ammonium Acetate) Prevent Hydrolysis SolventOpt->BufferOpt BufferOpt->FinalMethod

Figure 1: Decision tree for selecting orthogonal stationary phases when hydrophobic selectivity fails.

Protocol: Self-Validating System Suitability

To ensure trustworthiness in routine operations, the method must be self-validating. We recommend the following System Suitability Test (SST) criteria:

  • Resolution Check: A "Resolution Solution" containing a 1:1 mix of the Target and Impurity B (Regioisomer) must be injected. Requirement:

    
    .[1][2]
    
  • Sensitivity Check: Inject a standard at the reporting threshold (0.05%). Requirement: Signal-to-Noise ratio

    
    .
    
  • Stability Check: Inject the standard solution every 10 injections. Requirement: %RSD of area

    
    .
    
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on

    
    -
    
    
    
    interactions in Phenyl phases).
  • Van Hecke, K., et al. (2011). "Crystal structure and absolute configuration of the antitubercular drug bedaquiline." Acta Crystallographica Section E, 67(11). Link (Structural basis for quinoline intermediates).

  • PubChem. (2025).[1][2][3][4] "6-Bromo-2-methoxyquinoline Compound Summary." National Library of Medicine. Link (Physicochemical properties of the core scaffold).

  • Chromatography Today. (2014). "The Role of Methanol in Promoting Pi-Pi Interactions in HPLC.
  • ChemicalBook. (2025). "3-benzyl-6-bromo-2-methoxyquinoline Properties and Impurities." Link (Data on closely related Bedaquiline impurities).

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-bromo-2-methoxy-3-methylquinoline

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is not merely a pro...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and downstream success.[1] Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, lauded for their broad therapeutic potential.[2][3] This guide provides an in-depth, comparative framework for the spectroscopic characterization of a specific derivative, 6-bromo-2-methoxy-3-methylquinoline .

Molecular Structure and Foundational Analysis

Before delving into complex spectral data, it is crucial to establish a baseline understanding of the target molecule's architecture.

Molecular Formula: C₁₁H₁₀BrNO Molecular Weight: 252.11 g/mol (Average); 250.9946 g/mol (Monoisotopic)

The structure contains a substituted quinoline core, a bicyclic aromatic system that forms the primary chromophore and carbon-hydrogen framework. The key substituents—bromo, methoxy, and methyl groups—each impart unique and identifiable spectroscopic signatures that we will systematically uncover.

Caption: Molecular structure of 6-bromo-2-methoxy-3-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of the carbon-hydrogen framework.[1] For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum reveals the electronic environment of every proton, their integrations corresponding to proton counts, and their splitting patterns (multiplicity) indicating adjacent protons. Based on data from analogous structures like 6-bromo-2-methylquinoline and other substituted quinolines, we can predict the spectrum with high confidence.[4][5]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Comparative Insights
~ 8.0-8.2 Doublet (d) or Singlet (s) 1H H-5 The bromine at C-6 deshields the peri-proton H-5. Its multiplicity will be a doublet due to coupling with H-7, unless the coupling constant is very small.
~ 7.8-7.9 Doublet (d) 1H H-8 Deshielded due to its position on the carbocyclic ring adjacent to the nitrogen-containing ring.
~ 7.6-7.7 Doublet of Doublets (dd) 1H H-7 Coupled to both H-5 and H-8, resulting in a dd pattern. The presence of bromine at C-6 will influence its shift.
~ 7.5-7.6 Singlet (s) 1H H-4 This proton is a singlet as it has no adjacent protons on the quinoline ring. Its precise shift is influenced by the methoxy and methyl groups.
~ 4.1 Singlet (s) 3H -OCH₃ Methoxy groups on heteroaromatic rings typically appear in this region. The singlet multiplicity confirms no adjacent protons.

| ~ 2.5 | Singlet (s) | 3H | -CH₃ | The methyl group at C-3 is a singlet with a characteristic shift for an aryl-bound methyl group.[5][6] |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR complements the proton data by defining the carbon backbone. The spectrum should exhibit 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment Rationale & Comparative Insights
~ 160-162 C-2 The carbon atom double-bonded to nitrogen and single-bonded to the electronegative oxygen of the methoxy group is highly deshielded.
~ 145-148 C-8a Quaternary carbon at the ring junction, adjacent to the nitrogen atom.
~ 135-140 C-4 Aromatic CH carbon.
~ 130-135 C-7 Aromatic CH carbon.
~ 128-132 C-5 Aromatic CH carbon.
~ 125-130 C-4a Quaternary carbon at the ring junction.
~ 122-125 C-3 Carbon bearing the methyl group.
~ 118-121 C-6 Carbon directly attached to the bromine atom; its signal is often broadened and of lower intensity.
~ 120-125 C-8 Aromatic CH carbon.
~ 53-55 -OCH₃ Typical chemical shift for a methoxy carbon attached to an aromatic system.

| ~ 15-20 | -CH₃ | Aliphatic carbon of the methyl group. |

Note: The assignments are predictive and should be confirmed with 2D NMR techniques like HSQC and HMBC for definitive correlation.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Mass spectrometry provides the definitive molecular weight and crucial clues about elemental composition, particularly the presence of halogens.

Core Directive: Ionization Choice The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft technique ideal for obtaining a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation. Electron Ionization (EI), a harder technique, will yield the molecular ion (M⁺) and provide a rich fragmentation pattern that can be used for structural confirmation.

Key Analytical Signatures:

  • Molecular Ion Peak: For 6-bromo-2-methoxy-3-methylquinoline (C₁₁H₁₀BrNO), the high-resolution mass spectrum (HRMS) should show a protonated molecule [M+H]⁺ at m/z 251.9997.

  • The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a characteristic doublet for every bromine-containing ion. Therefore, the mass spectrum will exhibit two prominent peaks:

    • M⁺ peak: corresponding to molecules containing ⁷⁹Br.

    • M⁺+2 peak: of almost equal intensity, corresponding to molecules containing ⁸¹Br.[7] This 1:1 doublet is an unmistakable confirmation of the presence of a single bromine atom in the molecule.[7]

Predicted Mass Spectrum Data (EI)

m/z (Mass-to-Charge Ratio) Interpretation Relative Abundance
251/253 [M]⁺ ~1:1 Ratio
236/238 [M-CH₃]⁺ Variable
222/224 [M-CHO]⁺ Variable

| 172 | [M-Br]⁺ | Variable |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] While the "fingerprint region" (<1500 cm⁻¹) is complex, several key stretches in the diagnostic region provide clear, self-validating evidence for the proposed structure.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3100-3000 C-H Stretch Aromatic Confirms the presence of the quinoline ring system.
2950-2850 C-H Stretch Aliphatic (-CH₃, -OCH₃) Confirms the methyl and methoxy substituents.
~1620, ~1580, ~1500 C=C and C=N Stretch Aromatic Ring Characteristic stretches for the quinoline core.[3]
~1250 C-O Stretch Aryl-alkyl ether Strong, characteristic band confirming the methoxy group.

| 600-500 | C-Br Stretch | Aryl bromide | Confirms the presence of the carbon-bromine bond.[3] |

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of analytical data hinges on robust and reproducible experimental design.[1] The following protocols are designed for standard laboratory instrumentation.

Workflow for Comprehensive Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration prep_nmr Dissolve ~5-10 mg in 0.7 mL CDCl₃ with TMS acq_nmr ¹H, ¹³C, COSY, HSQC (400 MHz Spectrometer) prep_nmr->acq_nmr prep_ms Dissolve ~1 mg in 1 mL MeOH/H₂O (for ESI) acq_ms Acquire Spectrum (LC-MS or Direct Infusion) prep_ms->acq_ms prep_ir Prepare KBr pellet with ~1 mg sample acq_ir Acquire Spectrum (FT-IR Spectrometer, 4000-400 cm⁻¹) prep_ir->acq_ir analyze_nmr Assign Peaks, Analyze Coupling acq_nmr->analyze_nmr analyze_ms Confirm Mol. Weight & Isotopic Pattern acq_ms->analyze_ms analyze_ir Identify Functional Group Bands acq_ir->analyze_ir confirm Definitive Structural Confirmation analyze_nmr->confirm analyze_ms->confirm analyze_ir->confirm

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

  • NMR Spectroscopy Protocol

    • Sample Preparation: Accurately weigh 5-10 mg of 6-bromo-2-methoxy-3-methylquinoline and dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

    • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Mass Spectrometry Protocol (ESI)

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to approximately 1-10 µg/mL using a 50:50 acetonitrile:water mixture containing 0.1% formic acid.

    • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Data Analysis: Identify the [M+H]⁺ peak and its corresponding isotopic peak at [M+H+2]⁺. Verify that the mass accuracy is within 5 ppm of the theoretical value and that the isotopic distribution matches the theoretical pattern for a C₁₁H₁₁BrNO⁺ ion.

  • IR Spectroscopy Protocol (KBr Pellet)

    • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1]

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of 6-bromo-2-methoxy-3-methylquinoline is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analyses. The NMR data provides the definitive map of the C-H framework, the mass spectrum confirms the molecular formula and the presence of bromine with its characteristic isotopic signature, and the IR spectrum validates the key functional groups. When taken together, these standards provide a robust, self-validating, and scientifically rigorous confirmation of the molecule's identity, a critical requirement for any research or development program.

References

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). ResearchGate. Available at: [Link]

  • Synthesis of 6-Bromo-2-methoxyquinoline. PrepChem.com. Available at: [Link]

  • NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of... ResearchGate. Available at: [Link]

  • Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 6-Bromo-2-methoxyquinoline. PubChem. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

Sources

Validation

Introduction: The Quinoline Scaffold and Its Key C2-Substituted Variants

An In-Depth Comparative Guide to the Bioactivity of 2-Methoxy vs. 2-Oxo Quinoline Derivatives The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of 2-Methoxy vs. 2-Oxo Quinoline Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] The substitution pattern on this bicyclic heterocycle dictates its biological activity, and modifications at the C2-position have proven particularly fruitful in generating diverse therapeutic agents. This guide provides a detailed, evidence-based comparison of two prominent classes of C2-substituted quinolines: 2-methoxyquinoline and 2-oxoquinoline derivatives.

The 2-oxoquinolines, which exist in a tautomeric equilibrium with 2-hydroxyquinolines and are often referred to as 2-quinolones, feature a lactam functional group.[1] This structure imparts distinct hydrogen bonding capabilities and electronic properties. In contrast, the 2-methoxyquinoline derivatives possess an ether linkage at the same position, altering their polarity, steric profile, and metabolic stability. Understanding the bioactivity differences stemming from this seemingly minor structural change is critical for researchers in drug discovery and development. This analysis synthesizes experimental data to elucidate their comparative performance as anticancer, antimicrobial, and enzyme-inhibiting agents, providing insights into their respective structure-activity relationships (SAR).

Comparative Bioactivity Analysis

The substitution at the C2-position fundamentally influences the mechanism of action and therapeutic potential of the quinoline scaffold. While both classes exhibit broad bioactivity, their preferred targets and potency often diverge.

Anticancer Activity: Divergent Mechanisms of Cytotoxicity

Both 2-oxo and 2-methoxy quinoline derivatives have demonstrated significant potential as anticancer agents, though they often achieve this through different cellular mechanisms.

2-Oxoquinoline Derivatives: This class has been extensively studied for its potent cytotoxic effects. A primary mechanism involves the disruption of microtubule dynamics. For instance, certain 2-oxoquinoline derivatives containing an arylaminothiazole moiety have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4] This pro-apoptotic effect is further evidenced by the depolarization of mitochondria in cancer cells.[4] Other derivatives have shown promise against specific cancer types, such as renal cancer and leukemia, by targeting key enzymes like the epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA).[5]

2-Methoxyquinoline Derivatives: These compounds also exhibit potent antiproliferative activity, often with high potency. Indolo[2,3-b]quinoline derivatives featuring a methoxy group have registered IC₅₀ values in the sub-micromolar range against colorectal, gastric, and pancreatic cancer cell lines.[6] A distinct and significant activity of this class is the inhibition of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance (MDR) in cancer.[7] By inhibiting P-gp, 6-methoxy-2-arylquinolines can restore the efficacy of conventional chemotherapeutic agents, representing a valuable strategy for combination therapies.[7]

Quantitative Comparison of Anticancer Activity

Derivative ClassCompound ExampleCancer Cell LineIC₅₀ (µM)Reference
2-Oxoquinoline Arylaminothiazole Derivative (A7)HeLa (Cervical)4.4[4]
2-Oxoquinoline Arylaminothiazole Derivative (A7)NCI-H460 (Lung)6.5[4]
2-Oxoquinoline N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a)TK-10 (Renal)<10 (%GI = 82.90)[5]
2-Methoxyquinoline 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)0.33[6]
2-Methoxyquinoline 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal)0.54[6]
2-Methoxyquinoline 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineAGS (Gastric)3.6[6]
Antimicrobial Activity: Targeting Bacterial Replication and Fungal Growth

The quinoline scaffold is the basis for the well-established quinolone class of antibiotics. Both 2-oxo and 2-methoxy derivatives have been explored for novel antimicrobial properties.

2-Oxoquinoline Derivatives: Studies have reported the antibacterial activity of various quinoline-2-one derivatives against different bacterial strains.[8] While the primary focus has often been on anticancer applications, the inherent antimicrobial potential of the quinolone core remains an area of active investigation. Related scaffolds, such as 2-oxoquinoxalines, have also been screened for antifungal activities.[9]

2-Methoxyquinoline Derivatives: This class has shown promising results against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The proposed mechanism for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase, enzymes that are essential for DNA replication and repair.[6] Functionalized methoxy quinolines have demonstrated broad-spectrum potential, with specific derivatives showing inhibitory activity against both bacteria and fungi like Candida albicans.[10]

Enzyme Inhibition: A Hub for Diverse Therapeutic Targets

The versatility of the quinoline scaffold is further highlighted by its ability to inhibit a wide range of enzymes, a property that is finely tuned by the C2-substituent.

2-Oxoquinoline Derivatives: As mentioned, these compounds can inhibit cancer-related kinases like EGFR.[5] The lactam structure is capable of forming key hydrogen bond interactions within enzyme active sites, making it a suitable template for designing specific inhibitors.

2-Methoxyquinoline Derivatives: This class has shown a remarkably broad enzyme inhibitory profile. Certain derivatives are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents for managing postprandial hyperglycemia.[6] Furthermore, they have been investigated as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[10] The ability of 6-methoxy derivatives to inhibit the P-gp efflux pump is another critical example of their enzyme-modulating capabilities.[7]

Structure-Activity Relationships (SAR) and Mechanistic Causality

The choice between a 2-oxo and a 2-methoxy group is a critical decision in the design of quinoline-based drugs, as it fundamentally alters the molecule's interaction with biological targets.

  • The Role of the 2-Oxo Group: The 2-oxoquinoline core exists as a lactam-lactim tautomer. The lactam form contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality is crucial for establishing strong and specific interactions with protein residues, as seen in the binding of 2-oxo derivatives to the colchicine site of tubulin.[4] The planarity and electronic distribution of the ring system, modulated by other substituents, further refine this binding affinity.

  • The Influence of the 2-Methoxy Group: The methoxy group is a non-polar, electron-donating group. It removes the hydrogen bond donating capability seen in the 2-oxo tautomer but can still act as a hydrogen bond acceptor. Its presence significantly increases the lipophilicity of the molecule. In some series of 2-arylquinoline derivatives, greater lipophilicity has been directly correlated with enhanced cytotoxic effects against cancer cell lines like HeLa and PC3.[11] The position of the methoxy group is also critical; for example, placing it at the C6 or C8 position can drastically alter activity and target specificity.[6][7]

SAR_Comparison cluster_oxo 2-Oxoquinoline Derivatives cluster_methoxy 2-Methoxyquinoline Derivatives Oxo_Core 2-Oxo Core (Lactam) H_Bond H-Bond Donor (N-H) & Acceptor (C=O) Oxo_Core->H_Bond provides EGFR EGFR Inhibition Oxo_Core->EGFR enables Tubulin Tubulin Binding (Anticancer) H_Bond->Tubulin facilitates Methoxy_Core 2-Methoxy Core (Ether) Lipophilicity Increased Lipophilicity Methoxy_Core->Lipophilicity increases PGP P-gp Inhibition (Anti-MDR) Methoxy_Core->PGP DNA_Gyrase DNA Gyrase Inhibition (Antibacterial) Methoxy_Core->DNA_Gyrase Membrane Cell Membrane Permeability Lipophilicity->Membrane enhances

Caption: Comparative SAR of 2-oxo vs. 2-methoxy quinolines.

Key Experimental Protocols

The biological evaluation of these derivatives relies on standardized, reproducible assays. Below are methodologies for assessing cytotoxicity and enzyme inhibition.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as an indicator of cell viability and proliferation. It is frequently used to determine the IC₅₀ values of potential anticancer compounds.[4][12]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (4 hr incubation) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, is used to screen for compounds that can inhibit AChE, a key target in Alzheimer's disease research.[10]

Methodology:

  • Reagent Preparation: Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 50 µL of DTNB solution followed by 25 µL of the substrate ATCI solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The substitution of a methoxy group versus an oxo group at the C2-position of the quinoline scaffold results in two classes of derivatives with distinct and compelling biological profiles.

  • 2-Oxoquinoline derivatives excel as potent cytotoxic agents, often by directly interfering with fundamental cellular machinery like microtubules. Their hydrogen bonding capacity makes them ideal candidates for targeting specific enzyme active sites.

  • 2-Methoxyquinoline derivatives demonstrate remarkable versatility. Their increased lipophilicity enhances cellular uptake, and they exhibit a broader range of activities, including potent antimicrobial effects, inhibition of metabolic enzymes, and, critically, the ability to counteract multidrug resistance by inhibiting P-gp.

Future research should focus on creating hybrid molecules that leverage the strengths of both scaffolds. For example, incorporating the tubulin-binding pharmacophore of a 2-oxo derivative onto a 6-methoxyquinoline backbone could yield a dual-action agent that is both directly cytotoxic and capable of overcoming drug efflux. Furthermore, deeper investigation into the specific enzyme targets for each class will continue to unlock new therapeutic avenues for these invaluable heterocyclic compounds.

References

  • Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. (2021). Bioorganic Chemistry, 106, 104469. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(34), 16457-16471. [Link]

  • Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents. (2011). Current Microbiology, 62(5), 1349-54. [Link]

  • Synthesis and Biological Evaluation of 2-Oxo/Thioxoquinoxaline and 2-Oxo/Thioxoquinoxaline-Based Nucleoside Analogues. (2016). Nucleosides, Nucleotides & Nucleic Acids, 35(1), 16-31. [Link]

  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (2022). Molecules, 27(19), 6245. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]

  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2023). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 747-759. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2015). DARU Journal of Pharmaceutical Sciences, 23, 36. [Link]

  • Biological Activities of Quinoline Derivatives. (2010). Mini-Reviews in Medicinal Chemistry, 10(9), 856-65. [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. (2017). Medicinal Research Reviews, 37(4), 775-828. [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 6-bromo-2-methoxy-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 6-bromo-2-methoxy-3-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The precise characterization of such...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2-methoxy-3-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The precise characterization of such molecules is a critical step in drug discovery and development to ensure identity, purity, and consistency. Elemental analysis serves as a fundamental technique for confirming the empirical formula of a synthesized compound by providing the mass fractions of its constituent elements. This guide will establish the theoretical elemental reference values for 6-bromo-2-methoxy-3-methylquinoline and compare the utility of elemental analysis with other common analytical techniques.

Theoretical Elemental Analysis Reference Values

The first step in elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula. For 6-bromo-2-methoxy-3-methylquinoline, the molecular formula is C₁₁H₁₀BrNO. The theoretical elemental percentages are derived from the molecular weight and the atomic weights of the constituent elements.

Molecular Formula: C₁₁H₁₀BrNO Molecular Weight: 252.11 g/mol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01111132.12152.40%
HydrogenH1.0081010.0804.00%
BromineBr79.904179.90431.69%
NitrogenN14.007114.0075.56%
OxygenO15.999115.9996.35%

These theoretical values serve as the benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the correct elemental composition of the synthesized compound.

Elemental Analysis: Experimental Protocol and Interpretation

Elemental analysis of organic compounds, particularly for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), is most commonly performed via combustion analysis.[1][2]

Experimental Workflow: Combustion Analysis

G cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis Sample 1. Weighing (1-3 mg of sample) Encapsulation 2. Encapsulation (Tin or silver foil) Sample->Encapsulation Combustion 3. Flash Combustion (~1000°C in O₂ stream) Encapsulation->Combustion Reduction 4. Reduction (Gases pass over heated copper) Combustion->Reduction Separation 5. Gas Chromatography (Separation of CO₂, H₂O, N₂) Reduction->Separation Detection 6. Thermal Conductivity Detector (TCD) (Quantification of gases) Separation->Detection Calculation 7. Calculation of Elemental Percentages Detection->Calculation Comparison 8. Comparison with Theoretical Values Calculation->Comparison G cluster_0 Analytical Techniques cluster_1 Information Provided EA Elemental Analysis Info_EA Elemental Composition (Empirical Formula, Purity) EA->Info_EA NMR NMR Spectroscopy Info_NMR Molecular Structure (Connectivity, Chemical Environment) NMR->Info_NMR MS Mass Spectrometry Info_MS Molecular Weight (Fragmentation Pattern) MS->Info_MS FTIR FTIR Spectroscopy Info_FTIR Functional Groups FTIR->Info_FTIR

Sources

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